MRS-1706
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3,(H,28,34)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUCFFYOQOJLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408687 | |
| Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264622-53-9 | |
| Record name | N-(4-Acetylphenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264622-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MRS-1706 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRS-1706 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEE5LME5K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MRS-1706: A Technical Guide to its Mechanism of Action as a Selective A₂B Adenosine Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of MRS-1706, a potent and selective inverse agonist of the A₂B adenosine receptor (A₂B AR). This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂B AR and serves as a lead compound for the development of therapeutics targeting this receptor. This document details the binding affinity and functional potency of this compound, outlines the core signaling pathway it modulates, and provides comprehensive protocols for key experimental assays used in its characterization.
Introduction to this compound and the A₂B Adenosine Receptor
This compound, with the IUPAC name N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a xanthine derivative that has been identified as a highly potent and selective antagonist at the human A₂B adenosine receptor.[1][2] The A₂B AR is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine. Unlike the other adenosine receptor subtypes (A₁, A₂A, and A₃), the A₂B AR is considered a low-affinity receptor, typically activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[3]
The A₂B AR is coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade is implicated in a variety of physiological and pathological processes, including vasodilation, inflammation, and fibrosis. Notably, studies have demonstrated that this compound not only blocks the effects of A₂B AR agonists but also reduces the basal, agonist-independent activity of the receptor, classifying it as an inverse agonist.[1][5] This property makes it a particularly effective tool for probing the constitutive activity of the A₂B AR. Furthermore, this compound has been shown to inhibit the release of pro-inflammatory interleukins, highlighting its anti-inflammatory potential.[1]
Quantitative Data: Binding Affinity and Functional Potency
The selectivity and potency of this compound are demonstrated by its binding affinity (Ki) for the four human adenosine receptor subtypes. The significantly lower Ki value for the A₂B AR compared to the other subtypes underscores its high selectivity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference(s) |
| Human A₂B | 1.39 | [2][5][6][7] |
| Human A₁ | 157 | [5][6][7] |
| Human A₂A | 112 | [5][6][7] |
| Human A₃ | 230 | [5][6][7] |
Signaling Pathway of the A₂B Adenosine Receptor and Inhibition by this compound
The canonical signaling pathway of the A₂B adenosine receptor involves its activation by adenosine, leading to a conformational change that facilitates the coupling and activation of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response. This compound, as an inverse agonist, binds to the A₂B receptor and stabilizes it in an inactive conformation, thereby preventing both agonist-induced and basal Gs protein activation and subsequent cAMP production.
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary types of in vitro assays: radioligand binding assays to determine its affinity and selectivity for the A₂B receptor, and functional assays to measure its effect on downstream signaling, such as cAMP accumulation.
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human A₂B adenosine receptor.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing the human A₂B adenosine receptor.
-
Radioligand: [³H]DPCPX or another suitable A₂B AR radioligand.
-
This compound
-
Non-specific binding control: NECA (5'-N-Ethylcarboxamidoadenosine) at a high concentration (e.g., 400 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or the non-specific binding control.
-
25 µL of the radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation (protein concentration optimized for the receptor).
-
25 µL of the this compound dilution or vehicle control.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
HEK-293 cells stably expressing the human A₂B adenosine receptor.
-
Cell culture medium (e.g., EMEM F-12) with 10% fetal calf serum and 1% L-Glutamine.[5]
-
Assay medium: EMEM-F12 with 25 mM HEPES, pH 7.4.[5]
-
Phosphodiesterase inhibitor: Rolipram (e.g., 30 µM).[5]
-
A₂B AR agonist: NECA (e.g., 10 µM).[5]
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the HEK-293 A₂B AR cells into a 96-well plate (e.g., 10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]
-
On the day of the assay, wash the cells three times with 200 µL of assay medium.[5]
-
Pre-incubate the cells with assay medium containing the phosphodiesterase inhibitor and varying concentrations of this compound for 15 minutes at 37°C.[5]
-
Add the A₂B AR agonist (NECA) to stimulate cAMP production and incubate for an additional 15 minutes at 37°C.[5]
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the plate reader.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated cAMP accumulation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing an A₂B adenosine receptor antagonist like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
MRS-1706: A Technical Guide to its Adenosine A2B Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS-1706 is a potent and highly selective inverse agonist for the human adenosine A2B receptor (A2BAR). Its ability to differentiate the A2B subtype from other adenosine receptors (A1, A2A, and A3) has made it a critical tool in pharmacological research. This document provides a comprehensive technical overview of the selectivity profile of this compound, including its binding affinities, functional activity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its mechanism of action and practical application in research settings.
Introduction
Adenosine receptors, a family of four G protein-coupled receptors (GPCRs), are integral in a multitude of physiological processes. The A2B receptor, in particular, is distinguished by its lower affinity for the endogenous ligand adenosine, becoming activated under conditions of significant cellular stress or injury, such as ischemia and inflammation. The development of selective ligands like this compound has been pivotal in elucidating the specific roles of the A2BAR. This compound, identified as N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, not only acts as an antagonist but also as an inverse agonist, capable of reducing the basal activity of constitutively active A2B receptors.[1][2][3]
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound is quantitatively demonstrated by its binding affinity (Ki) for the four human adenosine receptor subtypes. The data, consistently reported across multiple studies, is summarized in the table below.
| Receptor Subtype | Human A2B | Human A1 | Human A2A | Human A3 |
| Ki (nM) | 1.39 | 157 | 112 | 230 |
| Selectivity (fold) | - | ~113-fold | ~81-fold | ~165-fold |
Data compiled from multiple sources.[1][2][4][5]
The significantly lower Ki value for the A2B receptor underscores the high selectivity of this compound. This selectivity allows for the targeted investigation of A2B receptor function with minimal off-target effects at the other adenosine receptor subtypes.
Signaling Pathways
The adenosine A2B receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[6][7] In some cellular contexts, the A2B receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[6][8][9] As an inverse agonist, this compound can inhibit this basal signaling activity.[1][5]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. caymanchem.com [caymanchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential role of the carboxy-terminus of the A2B adenosine receptor in stimulation of adenylate cyclase, phospholipase Cβ, and interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
MRS-1706: A Technical Guide to its Affinity at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the binding affinity of MRS-1706, a potent and selective antagonist for the adenosine A2B receptor. The information compiled herein is intended to support research and drug development efforts targeting the adenosinergic system.
Core Data: Binding Affinity of this compound
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. This compound has been characterized for its affinity at human adenosine receptor subtypes.
Table 1: Ki Values of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| Human A1 | 157[1][2] |
| Human A2A | 112[1][2] |
| Human A2B | 1.39[1][2] |
| Human A3 | 230[1][2] |
Experimental Protocols: Determination of Ki Values
The Ki values presented were determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from its receptor.
Representative Radioligand Binding Assay Protocol
This protocol is a representative example based on standard methods for determining the affinity of ligands for adenosine receptors. Specific radioligands and tissue preparations are used for each receptor subtype.
1. Membrane Preparation:
-
Source: Tissues or cells expressing the target adenosine receptor subtype (e.g., rat brain for A1, rat striatum for A2A, or cell lines transfected with the specific human receptor subtype).
-
Procedure:
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
2. Radioligand Binding Assay (Competition Assay):
-
Materials:
-
Prepared cell membranes.
-
Radioligand specific for the receptor subtype:
-
A1 Receptor: [³H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine)
-
A2A Receptor: [³H]-ZM241385
-
A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
Unlabeled this compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with adenosine deaminase to remove endogenous adenosine).
-
Non-specific binding control (a high concentration of a standard unlabeled ligand).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit the unlabeled this compound.
-
For non-specific binding, add a saturating concentration of a standard unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Where Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Adenosine A2B Receptor Signaling Pathway
The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors. In some cell types, the A2B receptor can also couple to Gq proteins, activating the Phospholipase C (PLC) pathway.
Caption: Adenosine A2B Receptor Signaling Pathways.
Experimental Workflow for Ki Determination
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki value of a compound like this compound.
References
An In-depth Technical Guide to the Inverse Agonist Activity of MRS-1706
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inverse agonist activity of MRS-1706, a potent and selective antagonist for the A2B adenosine receptor (A2BAR). Inverse agonism is a pharmacological phenomenon where a ligand decreases the basal, or constitutive, activity of a receptor, an effect opposite to that of an agonist. This document details the mechanism of action of this compound, presents quantitative data on its binding and functional activity, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Concepts: Inverse Agonism and the A2B Adenosine Receptor
The A2B adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is known to couple primarily to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] In certain physiological and pathological conditions, GPCRs can exhibit a degree of spontaneous, agonist-independent activity, known as constitutive activity. Inverse agonists are compounds that bind to these receptors and stabilize them in an inactive conformation, thereby reducing this basal signaling. This compound has been identified as a potent inverse agonist at the human A2BAR, a property that is particularly evident in receptor systems with elevated constitutive activity.[1][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data that characterize the interaction of this compound with adenosine receptors.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| A2B | 1.39[1][3][4][5] |
| A1 | 157[1][4][5] |
| A2A | 112[1][4][5] |
| A3 | 230[1][4][5] |
Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (IC50) of this compound in a Yeast Growth Assay with Constitutively Active A2BAR Mutants
| A2BAR Mutant | IC50 (nM) |
| F84L | 43[4] |
| F84S | 54[4] |
| F84L/S95G | 40[4] |
| T42A | 98[4] |
| T42A/V54A | 166[4] |
| N36S/T42A | 133[4] |
IC50 values represent the concentration of this compound that inhibits 50% of the constitutive activity of the mutant receptors in a yeast growth assay. This demonstrates the inverse agonist effect of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its inverse agonist effect by binding to the A2B adenosine receptor and stabilizing its inactive state. This prevents the receptor from spontaneously coupling to Gs proteins, thereby reducing the basal activation of adenylyl cyclase and lowering intracellular cAMP levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inverse agonist activity of this compound.
Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity of this compound for the different adenosine receptor subtypes.
Objective: To calculate the inhibition constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]DPCPX for A2B, [125I]AB-MECA for A3).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
cAMP Accumulation Assay
This functional assay measures the ability of this compound to reduce basal and agonist-stimulated cAMP levels.
Objective: To demonstrate the inverse agonist and antagonist properties of this compound by measuring intracellular cAMP levels.
Materials:
-
HEK-293 cells (or other suitable cell line) expressing the human A2B adenosine receptor.
-
This compound at various concentrations.
-
An A2BAR agonist (e.g., NECA) for antagonist activity determination.
-
Forskolin (an adenylyl cyclase activator) as a positive control.
-
Cell culture medium and supplements.
-
cAMP assay kit (e.g., HTRF, GloSensor™, or AlphaScreen™).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and grow to a suitable confluency.
-
To measure inverse agonist activity, treat the cells with varying concentrations of this compound in the absence of an agonist.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of an agonist (e.g., NECA).
-
Include control wells with vehicle, agonist alone, and forskolin.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves to determine the IC50 of this compound for the inhibition of basal and agonist-stimulated cAMP production.
Yeast Growth Assay for Constitutively Active Receptors
This assay is particularly useful for characterizing inverse agonism in a system with high basal receptor activity.
Objective: To quantify the inverse agonist activity of this compound on constitutively active mutants (CAMs) of the A2BAR.
Materials:
-
Saccharomyces cerevisiae strain engineered to link GPCR activation to cell growth (e.g., through a HIS3 reporter gene).
-
Yeast expression vectors containing the wild-type or CAM A2BAR.
-
Yeast culture medium (with and without histidine).
-
3-Amino-1,2,4-triazole (3-AT) to inhibit background growth.
-
This compound at various concentrations.
-
Microplate reader for measuring optical density (OD).
Procedure:
-
Transform the yeast cells with the expression vectors for the A2BAR variants.
-
In a 96-well plate, inoculate the transformed yeast cells into histidine-deficient medium containing 3-AT and varying concentrations of this compound.
-
Incubate the plate at 30°C with shaking.
-
Monitor yeast growth over time by measuring the optical density at 600 nm (OD600).
-
The constitutive activity of the A2BAR mutants will promote yeast growth in the absence of an agonist.
-
The inverse agonist activity of this compound will inhibit this growth in a dose-dependent manner.
-
Generate dose-response curves to determine the IC50 of this compound for each CAM A2BAR.[1][8]
Conclusion
This compound is a valuable pharmacological tool for studying the A2B adenosine receptor. Its potent and selective inverse agonist activity makes it particularly useful for investigating the physiological and pathological roles of constitutive A2BAR signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and the A2B adenosine receptor. The ability of this compound to suppress agonist-independent receptor activity highlights its potential as a lead compound for the development of novel therapeutics targeting diseases associated with aberrant A2BAR signaling.
References
- 1. ZM241385, DPCPX, MRS1706 are inverse agonists with different relative intrinsic efficacies on constitutively active mutants of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A yeast screening method to decipher the interaction between the adenosine A2B receptor and the C-terminus of different G protein α-subunits - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of MRS-1706: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS-1706 is a potent and highly selective inverse agonist of the adenosine A2B receptor (A2BR). This technical guide provides a comprehensive overview of the pharmacological function of this compound, its mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are investigating the therapeutic potential of targeting the adenosine A2B receptor.
Core Function and Mechanism of Action
This compound functions primarily as a selective inverse agonist at the human adenosine A2B receptor.[1][2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist can reduce the basal, constitutive activity of a receptor.[2] The primary mechanism of action of this compound involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This action effectively counteracts the downstream signaling cascades initiated by adenosine binding to the A2BR.
Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6).[3] This effect is a direct consequence of its ability to block A2BR signaling in immune and other cell types.
Signaling Pathway of this compound
References
MRS-1706: An In-depth Technical Guide on its Antagonistic Effect on Cyclic AMP Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes. Activation of the A2BR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events. This compound, by acting as an inverse agonist, not only blocks the stimulatory effect of adenosine but also reduces the basal activity of the A2BR, thereby leading to a significant reduction in cAMP levels. This technical guide provides a comprehensive overview of the effect of this compound on cAMP levels, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effect of this compound on cAMP levels from various studies.
| Cell Type/Tissue | Agonist Used (Concentration) | This compound Concentration | % Inhibition of Agonist-Stimulated cAMP Production | Reference |
| Wild-type corpus cavernosal strips | Adenosine (endogenous) | 1 µM | Significant decrease | [1] |
| HEK-293 cells expressing human A2B receptor | NECA (10 µM) | 0.1 - 5 µM | Dose-dependent | [1] |
| Yeast cells expressing CAM adenosine A2B receptors | - | 0.1 - 10000 nM | IC50 values of 43-166 nM | [1] |
Binding Affinity (Ki) of this compound for Human Adenosine Receptors: [1][2][3]
-
A2B: 1.39 nM
-
A2A: 112 nM
-
A1: 157 nM
-
A3: 230 nM
These values highlight the high selectivity of this compound for the A2B receptor.
Signaling Pathway
The following diagram illustrates the canonical adenosine A2B receptor signaling pathway and the mechanism of action of this compound.
References
Pharmacological Profile of MRS-1706: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-1706 is a well-characterized pharmacological tool compound extensively used in the study of purinergic signaling. It is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR).[1][2][3][4][5] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the A2B receptor.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects, presented in a format tailored for researchers and drug development professionals.
Core Pharmacological Profile
This compound is a non-xanthine derivative, specifically an anilide derivative of an 8-phenylxanthine carboxylic congener. Its primary mechanism of action is the selective blockade of the A2B adenosine receptor. This selectivity is crucial for dissecting the specific roles of the A2B receptor in complex biological systems where multiple adenosine receptor subtypes are co-expressed.
Receptor Binding Affinity and Selectivity
The affinity and selectivity of this compound for the human adenosine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) for Human Receptors |
| A2B | 1.39 |
| A1 | 157 |
| A2A | 112 |
| A3 | 230 |
Data compiled from multiple sources.[1][2][4][6]
The data clearly demonstrates the high affinity and selectivity of this compound for the human A2B receptor over other adenosine receptor subtypes.
Functional Activity
This compound functions as an inverse agonist at the A2B receptor. This means it inhibits the receptor's activity, even in the absence of an agonist. The primary signaling pathway of the A2B receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein, which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This compound effectively blocks this adenosine-mediated increase in intracellular cAMP.[1]
Signaling Pathway
The adenosine A2B receptor, upon activation by an agonist like adenosine or NECA, stimulates the Gs protein pathway. This compound acts by binding to the receptor and preventing this activation, as well as reducing any inherent basal activity of the receptor.
References
- 1. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential role of the carboxy-terminus of the A2B adenosine receptor in stimulation of adenylate cyclase, phospholipase Cβ, and interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
MRS-1706: A Technical Guide to its Role in the Anti-inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, essential for host defense and tissue repair. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Adenosine, a purine nucleoside, has emerged as a critical regulator of inflammation, primarily through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. Among these, the A2B adenosine receptor (A2BAR) is a low-affinity receptor that is significantly upregulated and activated under conditions of cellular stress and inflammation, such as hypoxia and tissue damage. Its activation has been shown to orchestrate a variety of pro-inflammatory responses in different cell types.
MRS-1706 is a potent and selective antagonist of the A2B adenosine receptor. Its ability to block the pro-inflammatory signaling cascades initiated by adenosine binding to A2BAR has positioned it as a valuable research tool and a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the role of this compound in the anti-inflammatory response, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by acting as a selective inverse agonist and antagonist at the A2B adenosine receptor.[1] In inflammatory conditions, elevated extracellular adenosine binds to A2BAR on various immune and non-immune cells, triggering downstream signaling pathways that promote the release of pro-inflammatory cytokines and mediators. This compound competitively binds to the A2BAR, preventing adenosine from activating the receptor and thereby inhibiting these pro-inflammatory signals.[2]
The A2B receptor couples to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct signaling cascades:
-
Gs-protein coupled pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2]
-
Gq-protein coupled pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) levels and activation of Protein Kinase C (PKC).[3]
By blocking the A2BAR, this compound effectively attenuates these signaling events, leading to a reduction in the production and release of key inflammatory mediators.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound as an A2BAR antagonist has been quantified in numerous studies. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Receptor | Ki (nM) | Reference |
| A2B | 1.39 | [4][5] |
| A1 | 157 | [4][5] |
| A2A | 112 | [4][5] |
| A3 | 230 | [4][5] |
Table 2: Inhibitory Concentrations (IC50) of this compound in Functional Assays
| Assay | Cell Type | Inhibited Mediator/Process | IC50 | Reference |
| cAMP Accumulation | HEK-293 cells expressing hA2BAR | NECA-stimulated cAMP production | ~50-100 nM (estimated from dose-response curves) | [6] |
| IL-6 Release | Human Mast Cells | IL-1-induced IL-6 production | Not explicitly stated for this compound, but p38 inhibitors show efficacy in the µM range | [7][8] |
| TNF-α Release | LPS-stimulated macrophages | TNF-α production | Not explicitly stated for this compound, but related inhibitors show IC50 values in the nM to µM range | [9] |
| NF-κB Activation | Reporter cell lines | TNF-α-induced NF-κB activation | Not explicitly stated for this compound, but inhibitors of upstream pathways are effective | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)[11]
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete RPMI 1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[12]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
NF-κB Luciferase Reporter Assay
This assay determines the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct and a constitutively expressed Renilla luciferase control vector.[13]
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.[4]
-
Pre-treatment with this compound: Replace the medium with fresh medium containing different concentrations of this compound or vehicle. Incubate for 1 hour.
-
TNF-α Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL.[10]
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
In Vivo Carrageenan-Induced Paw Edema Model
This in vivo model is used to evaluate the anti-inflammatory activity of this compound in an acute inflammatory setting.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in sterile saline)[14]
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are mediated through the inhibition of specific signaling pathways downstream of the A2B adenosine receptor. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by this compound.
A2BAR-Gq-PLC-NFAT Signaling Pathway
Activation of the A2BAR by adenosine can lead to the activation of the Gq protein, initiating a cascade that results in the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which promotes the expression of pro-inflammatory genes. This compound blocks this pathway at the receptor level.
A2BAR-Gs-cAMP-PKA Signaling Pathway
The coupling of A2BAR to Gs proteins activates the adenylyl cyclase/cAMP/PKA pathway, which can have varied effects on inflammation depending on the cell type. In some contexts, this pathway can potentiate pro-inflammatory responses. This compound also blocks this initial activation step.
A2BAR-MAPK Signaling Pathway
A2BAR activation has also been linked to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, which are critical regulators of inflammatory cytokine production. By inhibiting A2BAR, this compound can prevent the activation of these pro-inflammatory kinases.
Experimental Workflow: In Vitro Macrophage Stimulation
The following diagram illustrates the workflow for the in vitro macrophage stimulation experiment described in the protocols section.
Conclusion
This compound is a highly selective and potent A2B adenosine receptor antagonist that demonstrates significant anti-inflammatory properties. By effectively blocking the activation of A2BAR, it inhibits multiple downstream signaling pathways, including the Gq/PLC/NFAT, Gs/cAMP/PKA, and MAPK cascades, which are crucial for the production of pro-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of A2BAR antagonism in inflammatory diseases. The visualization of the signaling pathways further clarifies the mechanism of action of this compound, highlighting its precise point of intervention in the inflammatory process. Further research into the in vivo efficacy and safety of this compound and other A2BAR antagonists is warranted to translate these promising preclinical findings into novel anti-inflammatory therapies.
References
- 1. innoprot.com [innoprot.com]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of IL-1-induced selective IL-6 release from human mast cells and inhibition by quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of IL-1-induced selective IL-6 release from human mast cells and inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
MRS-1706: A Technical Guide to its Inhibition of Interleukin Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRS-1706 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of inflammatory responses. Activation of the A2BAR, particularly under conditions of high adenosine concentrations often found in inflamed or hypoxic tissues, triggers a signaling cascade that results in the release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8). This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, focusing on its ability to inhibit interleukin release. It consolidates quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development targeting inflammatory diseases.
Introduction to this compound and the A2B Adenosine Receptor
The A2B adenosine receptor is one of four subtypes of adenosine receptors and is characterized by its relatively low affinity for adenosine.[1] Consequently, it is primarily activated under pathophysiological conditions such as inflammation and hypoxia where extracellular adenosine levels are significantly elevated.[1] The A2BAR is expressed on a wide range of cell types, including mast cells, bronchial smooth muscle cells, fibroblasts, and various immune cells.[1] Its activation has been linked to the pathogenesis of several inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and fibrosis.[2]
This compound is a highly selective A2B adenosine receptor antagonist, functioning as an inverse agonist.[3][4] Its high affinity and selectivity for the A2BAR make it a valuable tool for elucidating the receptor's role in inflammatory processes and a potential therapeutic agent for diseases driven by A2BAR-mediated cytokine release.[3]
Mechanism of Action: Inhibition of Interleukin Release
Activation of the A2B adenosine receptor initiates a cascade of intracellular signaling events that culminate in the transcription and release of pro-inflammatory interleukins. This compound exerts its inhibitory effect by blocking the initial step of this cascade – the binding of adenosine to the A2BAR.
A2B Adenosine Receptor Signaling Pathways
The A2BAR couples to multiple G-proteins, primarily Gs and Gq, and can also signal through Gi. This promiscuous coupling allows for the activation of diverse downstream signaling pathways:
-
Gs-cAMP-PKA Pathway: Binding of an agonist to the A2BAR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various transcription factors, leading to increased expression of genes encoding for cytokines like IL-6.[1]
-
Gq-PLC-IP3-Ca2+ Pathway: A2BAR coupling to Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can lead to the activation of transcription factors such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines.[1]
-
MAPK Pathways: The A2BAR can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38. These pathways play a crucial role in regulating the expression of various inflammatory mediators, including IL-6 and IL-8.[1]
The following diagram illustrates the primary signaling pathways activated by the A2B adenosine receptor, leading to interleukin release, and the point of inhibition by this compound.
Quantitative Data on Interleukin Inhibition by this compound and Related A2B Antagonists
The inhibitory effects of this compound and other selective A2B receptor antagonists on interleukin release have been demonstrated in various experimental models. The following table summarizes key quantitative findings.
| Cell Type/Model | Interleukin | Stimulant | Antagonist | Antagonist Conc. | % Inhibition | Reference |
| Human Bronchial Smooth Muscle Cells | IL-6 | NECA (10 µM) | CVT-6694 | 1 µM | 96.4% | [1] |
| Human Bronchial Smooth Muscle Cells | IL-6 | NECA (10 µM) | IPDX | 10 µM | 90.4% | [1] |
| In vivo (dialysis probe) | IL-6 | NECA (10⁻⁴ M) | This compound | 10⁻⁵ M | Significant counteraction | [3] |
| Mouse Model of Pulmonary Fibrosis | IL-6 | - | CVT-6883 | - | Decreased production | [2] |
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent non-selective adenosine receptor agonist.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on interleukin release.
Cell Culture and Stimulation
Human Bronchial Smooth Muscle Cells (BSMCs)
-
Cell Culture: Primary human BSMCs are cultured in smooth muscle growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), insulin, human epidermal growth factor, human fibroblast growth factor, and gentamicin/amphotericin-B. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: For cytokine release experiments, BSMCs are seeded in 24-well plates and grown to confluence. The cells are then serum-starved for 24 hours. Following starvation, cells are pre-incubated with this compound (or other antagonists) at the desired concentrations for 30 minutes. Subsequently, the cells are stimulated with an A2B receptor agonist, such as NECA (e.g., 10 µM), for a specified period (e.g., 24 hours).
Human Mast Cells (HMC-1)
-
Cell Culture: HMC-1 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Stimulation: Cells are seeded in 24-well plates. Prior to stimulation, cells are washed and resuspended in serum-free medium. Cells are then pre-treated with this compound for 30 minutes before the addition of an agonist like NECA.
Measurement of Interleukin Release (ELISA)
The concentration of interleukins (e.g., IL-6, IL-8) in the cell culture supernatants is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the target interleukin overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: After washing, cell culture supernatants and standard solutions of the recombinant interleukin are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plates are washed again, and a biotinylated detection antibody specific for the interleukin is added and incubated for 1-2 hours.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.
-
Substrate Development: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. The concentration of the interleukin in the samples is determined by comparison to the standard curve.
The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on interleukin release.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the A2B adenosine receptor in inflammation. The available data strongly indicate that this compound and other selective A2BAR antagonists effectively inhibit the release of pro-inflammatory interleukins, such as IL-6 and IL-8, from various cell types. This inhibitory action is mediated through the blockade of A2BAR-initiated signaling pathways, including those involving cAMP/PKA, PLC/Ca2+, and MAPKs. The detailed experimental protocols and workflows provided in this guide offer a framework for further research into the therapeutic potential of this compound and other A2BAR antagonists in the treatment of inflammatory diseases. Further studies with more extensive quantitative data on the dose-response effects of this compound on a wider range of interleukins and in various preclinical models of inflammation are warranted to fully elucidate its therapeutic promise.
References
MRS-1706: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS-1706 is a highly potent and selective inverse agonist for the human A2B adenosine receptor (A2BAR). Its utility in basic research is primarily centered on its ability to discriminate A2BAR-mediated signaling pathways from those activated by other adenosine receptor subtypes (A1, A2A, and A3). This technical guide provides an in-depth overview of this compound, including its pharmacological profile, mechanism of action, and detailed protocols for its application in fundamental research, with a focus on quantifying its effects on cellular signaling and inflammatory responses.
Pharmacological Profile
This compound is a xanthine derivative, chemically identified as N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide.[1] Its primary value in research stems from its high affinity and selectivity for the A2B adenosine receptor.
Binding Affinity and Selectivity
The selectivity of this compound is a critical feature for its use in elucidating the specific role of the A2B receptor in various biological processes. It exhibits a significantly higher affinity for the human A2B receptor compared to other adenosine receptor subtypes.[2][3][4][5][6] This selectivity allows researchers to pharmacologically isolate A2BAR-dependent effects.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. A2B) |
|---|---|---|
| A2B | 1.39 | - |
| A2A | 112 | ~81-fold |
| A1 | 157 | ~113-fold |
| A3 | 230 | ~165-fold |
Data compiled from multiple sources.[2][3][4][5][6]
Inverse Agonist Activity
This compound is not a neutral antagonist but an inverse agonist.[1][3] This means that in systems with constitutive A2B receptor activity, such as cells expressing certain constitutively active mutants (CAMs), this compound can reduce the basal level of receptor signaling.[1][2] This property is particularly useful for studying receptor conformational states and the basal, ligand-independent activity of G protein-coupled receptors (GPCRs). In a yeast growth assay expressing CAM A2B receptors, this compound demonstrated inhibitory effects.[2]
Table 2: Inhibitory Concentration (IC50) of this compound in Yeast Expressing Constitutively Active A2B Receptor Mutants
| A2B Receptor Mutant | IC50 (nM) |
|---|---|
| F84L | 43 |
| F84S | 54 |
| F84L/S95G | 40 |
| T42A | 98 |
| T42A/V54A | 166 |
| N36S/T42A | 133 |
Source: MedchemExpress.[2]
Mechanism of Action
The A2B adenosine receptor is a Gs protein-coupled receptor. Its activation by an agonist (like adenosine or the synthetic agonist NECA) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] this compound exerts its effects by competitively binding to the A2B receptor and preventing this signaling cascade. As an inverse agonist, it preferentially binds to the inactive state of the receptor, thereby reducing both agonist-stimulated and basal cAMP production.[1][2][5]
Core Research Applications & Experimental Protocols
This compound is a versatile tool used across several research domains, primarily in inflammation, immunology, and cell proliferation studies.
Investigating Inflammatory Pathways
A key application of this compound is in studying the role of A2B receptors in inflammation. A2BAR activation is known to stimulate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[3][9][10] this compound can be used to confirm that this effect is specifically mediated by the A2B receptor.
Key Experiment: Inhibition of Agonist-Induced IL-6 Release
This experiment quantifies the ability of this compound to block IL-6 secretion from cells stimulated by an adenosine receptor agonist.
Experimental Protocol: IL-6 Release Assay
-
Cell Culture : Plate cells known to express A2B receptors (e.g., cardiac fibroblasts, HaCaT keratinocytes, or kidney explants) in a suitable multi-well plate and culture until they reach desired confluency.[11][12][13]
-
Serum Starvation : Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal signaling.[13]
-
Pre-incubation with this compound : Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.[11]
-
Agonist Stimulation : Add a non-selective adenosine receptor agonist, such as NECA (e.g., final concentration of 1-20 µM), to the wells.[11][13] Include control wells with vehicle, this compound alone, and NECA alone.
-
Incubation : Incubate the plate for a predetermined period (e.g., 6, 12, or 24 hours) to allow for IL-6 production and secretion.[11][13]
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well.
-
Quantification : Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[11][12][14]
-
Data Analysis : Normalize the data to the vehicle control and plot the IL-6 concentration against the concentration of this compound to determine its IC50 for inhibiting NECA-stimulated IL-6 release.
Quantifying A2B Receptor-Mediated cAMP Signaling
The most direct method to assess the functional consequences of A2B receptor modulation is to measure intracellular cAMP levels. This compound is used to demonstrate that an agonist-induced rise in cAMP is A2B-dependent.
Key Experiment: Inhibition of Agonist-Induced cAMP Accumulation
This assay measures the dose-dependent inhibition of agonist-stimulated cAMP production by this compound.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture : Seed cells expressing the A2B receptor (e.g., HEK293 cells stably expressing hA2BAR) in a 96-well or 384-well plate.[15][16]
-
Pre-treatment : Wash cells with a stimulation buffer (e.g., HBSS with HEPES and BSA). Pre-incubate the cells for 15-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 100-500 µM) to prevent cAMP degradation.[15][16][17]
-
Antagonist Addition : Add serial dilutions of this compound or vehicle to the wells and incubate for an additional 15-30 minutes.[16][17]
-
Agonist Stimulation : Add a fixed concentration of an agonist (e.g., NECA) to stimulate the A2B receptor. Incubate for 15-60 minutes at 37°C.[15]
-
Cell Lysis : Terminate the reaction and lyse the cells using the lysis buffer provided with the cAMP assay kit.[15][16]
-
cAMP Detection : Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][18] Follow the manufacturer's protocol for adding detection reagents and reading the signal on a compatible microplate reader.
-
Data Analysis : Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the cell lysates and determine the IC50 of this compound by non-linear regression analysis of the dose-response data.
Characterizing Receptor Binding
Radioligand or fluorescent ligand binding assays are fundamental for determining the affinity (Ki) of a test compound like this compound. These are typically competition assays where this compound competes with a labeled ligand for binding to the A2B receptor.
Key Experiment: Competitive Binding Assay
This experiment determines the concentration of this compound required to displace 50% of a specific labeled ligand from the A2B receptor, allowing for the calculation of its binding affinity (Ki).
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation : Prepare cell membranes from a cell line stably overexpressing the human A2B receptor (e.g., HEK293 or CHO cells).[19]
-
Assay Setup : In a 96-well plate, combine in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
Serial dilutions of this compound (the competitor).
-
A fixed concentration of a suitable A2B-selective radioligand (e.g., [³H]PSB-603) at a concentration near its dissociation constant (Kd).[19]
-
The cell membrane preparation.
-
Controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).[19]
-
-
Incubation : Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[19]
-
Filtration : Terminate the reaction by rapid vacuum filtration through a filter plate (e.g., Whatman GF/B) to separate bound from free radioligand.[19][20]
-
Washing : Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]
-
Quantification : Allow filters to dry, then add scintillation fluid and quantify the radioactivity in each well using a scintillation counter.[19]
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]
Conclusion
This compound is an indispensable pharmacological tool for the specific investigation of A2B adenosine receptor function. Its high potency and, critically, its selectivity over other adenosine receptor subtypes, allow for the precise dissection of A2BAR-mediated signaling in vitro and in vivo. Its characterization as an inverse agonist further extends its utility to studies of constitutive receptor activity. The experimental protocols outlined in this guide provide a framework for employing this compound to probe its effects on cell signaling, inflammatory responses, and receptor binding, solidifying its role in advancing our understanding of purinergic signaling in health and disease.
References
- 1. ZM241385, DPCPX, MRS1706 are inverse agonists with different relative intrinsic efficacies on constitutively active mutants of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effect of Muscle-Derived Interleukin-6 and Its Involvement in Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of adenosine A2B receptors induces interleukin-6 secretion in cardiac fibroblasts via the PKC-δ–P38 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A2B Adenosine Receptor–Mediated Induction of IL-6 Promotes CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for MRS-1706: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-1706 is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and fibrosis.[1][2][3][4] Its high affinity and selectivity for the A2BAR make it an invaluable tool for in vitro studies aimed at elucidating the receptor's function and for the development of novel therapeutics targeting A2BAR-mediated signaling pathways. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its antagonist activity at the A2B receptor.
Mechanism of Action
This compound functions as an inverse agonist at the A2B adenosine receptor.[1][2][4] This means that it not only blocks the binding of agonists like adenosine and its synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine) but also reduces the basal, constitutive activity of the receptor. The A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][5] By inhibiting A2B receptor activity, this compound effectively blocks this adenosine-mediated increase in intracellular cAMP levels.[1][4] Furthermore, this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), a downstream consequence of A2B receptor activation in various cell types.[2][3]
Data Presentation
The following table summarizes the quantitative data for this compound, highlighting its binding affinity for human adenosine receptor subtypes.
| Compound | Parameter | Human A2B Receptor | Human A1 Receptor | Human A2A Receptor | Human A3 Receptor | Assay Type |
| This compound | Ki (nM) | 1.39[1][4] | 157[1][4] | 112[1][4] | 230[1][4] | Radioligand Binding Assay |
Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity.
Signaling Pathway
The diagram below illustrates the signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
Caption: A2B receptor signaling and this compound inhibition.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.
Caption: In vitro characterization workflow for this compound.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human A2B adenosine receptor.
-
Radioligand: [3H]DPCPX (a non-selective adenosine receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2B receptor antagonist (e.g., unlabeled DPCPX or this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters (e.g., GF/B).
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]DPCPX (typically at or below its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This protocol determines the potency of this compound in inhibiting agonist-induced cAMP production.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human A2B adenosine receptor.
-
A2B Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, LANCE, or ELISA-based).
-
Cell Culture Medium: As recommended for the cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
Procedure:
-
Cell Seeding: Seed the HEK293-A2B cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for 15-30 minutes at 37°C. Include wells with vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration to induce a robust cAMP response) to the wells. Also include control wells with no agonist to measure basal cAMP levels.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the NECA-induced cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.
-
Interleukin-6 (IL-6) Release Assay
This protocol assesses the ability of this compound to inhibit A2B receptor-mediated IL-6 release from cells.
Materials and Reagents:
-
Cell Line: A cell line known to release IL-6 in response to A2B receptor activation (e.g., human bronchial smooth muscle cells, cardiac fibroblasts).[6][7]
-
A2B Receptor Agonist: NECA.
-
Test Compound: this compound.
-
Cell Culture Medium.
-
ELISA Kit: A commercially available ELISA kit for the quantification of human IL-6.
Procedure:
-
Cell Seeding: Seed the cells in a 24-well or 48-well plate and allow them to reach sub-confluency.
-
Serum Starvation (Optional): Depending on the cell type, serum-starve the cells for a few hours to 24 hours to reduce basal cytokine release.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Add a fixed concentration of NECA to stimulate IL-6 release. Include control wells with vehicle only.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for IL-6 accumulation in the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve with known IL-6 concentrations.
-
Calculate the IL-6 concentration in each sample.
-
Plot the percentage of inhibition of NECA-induced IL-6 release against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of IL-6 release.
-
References
- 1. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Stimulation of adenosine A2B receptors induces interleukin-6 secretion in cardiac fibroblasts via the PKC-δ–P38 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
Application Notes and Protocols for In Vivo Studies of MRS-1706
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in vivo studies using MRS-1706, a potent and selective inverse agonist of the adenosine A2B receptor (A2BR). The protocols outlined below are based on existing literature and are intended to serve as a foundational framework for investigating the therapeutic potential of this compound in various disease models.
Introduction
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the A2B adenosine receptor. As an inverse agonist, it not only blocks the binding of adenosine but also reduces the basal activity of the receptor. The A2B receptor is typically activated under conditions of high adenosine concentrations, which are often associated with pathological states such as inflammation, ischemia, and cancer. Consequently, this compound holds promise for therapeutic intervention in a range of diseases.
Key Characteristics of this compound
This compound exhibits high selectivity for the human A2B receptor. Its binding affinities (Ki) for the different human adenosine receptor subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| A2B | 1.39[1][2] |
| A1 | 157[1][2] |
| A2A | 112[1][2] |
| A3 | 230[1][2] |
Signaling Pathway of A2B Receptor Antagonism
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In some cellular contexts, it can also couple to Gq protein, stimulating the phospholipase C pathway and leading to an increase in intracellular calcium. By acting as an inverse agonist, this compound inhibits these signaling cascades.
Figure 1. Signaling pathway of A2B receptor antagonism by this compound.
Experimental Protocols
Protocol 1: Investigation of this compound in a Murine Model of Priapism
This protocol is adapted from studies demonstrating the role of A2B receptor signaling in priapism in adenosine deaminase-deficient (Ada-/-) and sickle cell disease (SCD) transgenic mice.[3][4]
1. Animal Model:
-
Species: Mouse
-
Strain: Adenosine deaminase-deficient (Ada-/-) or Sickle Cell Disease (SCD) transgenic mice. Wild-type littermates should be used as controls.
-
Age: Adult (e.g., 8-12 weeks)
-
Sex: Male
2. Materials:
-
This compound
-
Vehicle for formulation (see below)
-
Anesthetic (e.g., Avertin, isoflurane)
-
30-gauge needle and microsyringe
-
Equipment for measuring intracavernosal pressure (ICP)
3. Formulation of this compound for Intracavernosal Injection:
-
Due to the low aqueous solubility of this compound, a suitable vehicle is required. A recommended formulation is a solution of DMSO, PEG300, Tween-80, and saline. For a 1 mg/mL stock solution, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration for injection should be prepared by diluting this stock solution in saline to achieve the desired molarity (e.g., 1-10 µM). It is critical to ensure the final DMSO concentration is low to avoid toxicity.
4. Experimental Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Surgically expose the corpus cavernosum.
-
Insert a 30-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Administer a single intracavernosal injection of this compound (e.g., 5-10 µL of a 1-10 µM solution) or vehicle control.
-
Record the erectile response, including the duration and magnitude of any changes in ICP.
-
In some experimental designs, electrical stimulation of the cavernous nerve may be performed to induce erection and assess the effect of this compound on this response.
5. Data Analysis:
-
Compare the duration and magnitude of erectile responses (changes in ICP) between the this compound treated group and the vehicle control group.
-
Statistical analysis should be performed using appropriate tests (e.g., t-test or ANOVA).
Protocol 2: General Protocol for Systemic Administration of this compound in a Murine Model of Inflammation
This protocol provides a general framework for investigating the anti-inflammatory effects of this compound via systemic administration. This can be adapted for various inflammation models, such as zymosan-induced peritonitis or carrageenan-induced paw edema.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strain for the inflammation model.
-
Age: Adult (e.g., 8-12 weeks)
-
Sex: Male or Female (depending on the model)
2. Materials:
-
This compound
-
Vehicle for formulation (see below)
-
Inflammatory agent (e.g., zymosan, carrageenan)
-
Equipment for assessing inflammation (e.g., calipers for paw measurement, materials for peritoneal lavage)
-
ELISA kits for cytokine measurement (e.g., IL-6, TNF-α)
3. Formulation of this compound for Systemic Injection (Intraperitoneal):
-
Prepare a stock solution of this compound in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final injection volume should be adjusted to deliver the desired dose (e.g., 1-10 mg/kg).
4. Experimental Workflow:
Figure 2. General experimental workflow for an in vivo inflammation study.
5. Experimental Procedure (Example: Zymosan-induced Peritonitis):
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the inflammatory challenge.
-
Induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse).
-
At a predetermined time point (e.g., 4 hours post-zymosan), euthanize the mice.
-
Perform peritoneal lavage to collect peritoneal fluid.
-
Count the number of infiltrating leukocytes (e.g., neutrophils) in the peritoneal fluid.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the peritoneal fluid or plasma using ELISA.
6. Data Analysis:
-
Compare the number of infiltrating cells and cytokine levels between the this compound treated group and the vehicle control group.
-
Use appropriate statistical tests for comparison.
Pharmacokinetic Considerations
Currently, there is limited publicly available information on the detailed pharmacokinetics of this compound (e.g., bioavailability, half-life, clearance). Therefore, it is highly recommended to conduct a preliminary pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and route of administration. This will ensure that the drug concentration at the target site is sufficient to elicit a biological response.
Summary of Quantitative Data from Cited Experiments
| Animal Model | Administration Route | Dose/Concentration | Key Finding | Reference |
| Ada-/- and SCD transgenic mice | Intracavernous | 1-10 µM | Reduced the magnitude and duration of erectile responses | [3][4] |
| Mouse model of peripheral inflammation (Zymosan-induced) | Intraperitoneal | 5 mg/kg | Significantly reduced leukocyte infiltration and levels of IL-6 and TNF-α | [5] |
Conclusion
This compound is a powerful tool for investigating the role of the A2B adenosine receptor in various pathological conditions. The protocols provided here offer a starting point for designing robust in vivo studies. Researchers should carefully consider the specific aims of their study to adapt and optimize these protocols, particularly with regard to the animal model, route of administration, and dosing regimen. A thorough understanding of the underlying biology of the A2B receptor and the pharmacology of this compound is essential for the successful execution and interpretation of these experiments.
References
Application Notes and Protocols for MRS-1706 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2][3] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of this compound, it reduces the basal activity of the A2BR, thereby inhibiting downstream signaling pathways, most notably the production of cyclic adenosine monophosphate (cAMP).[1] Its high selectivity for the human A2BR over other adenosine receptor subtypes (A1, A2A, and A3) makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1][2][3] These application notes provide recommended dosage guidelines and detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear reference for its binding affinity and effective concentrations in various in vitro systems.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A2B | 1.39[1][2][3] |
| A1 | 157[1][2][3] |
| A2A | 112[1][2][3] |
| A3 | 230[1][2][3] |
Table 2: Recommended Concentration Ranges of this compound for In Vitro Studies
| Application | Cell/Tissue Type | Effective Concentration Range | Observed Effect |
| A2BR Antagonism | Wild-type adenosine A2B receptor | 0.1 - 5 µM | Dose-dependent antagonism of NECA-induced effects.[1] |
| Inhibition of cAMP Induction | Wild-type corpus cavernosal strips | 1 µM | Inhibition of adenosine-mediated cAMP induction.[1] |
| Inhibition of Yeast Growth | Yeast expressing mutant A2B receptors | 40 - 166 nM (IC50) | Inhibition of cell growth.[1] |
| Reduction of EFS-induced Contraction | Corpus cavernosal strips from SCD transgenic mice | 1 - 10 µM | Reduction in the magnitude and duration of contraction.[1] |
Signaling Pathway
This compound acts as an inverse agonist at the adenosine A2B receptor, a G protein-coupled receptor (GPCR). The A2B receptor is primarily coupled to Gs and Gq proteins. Activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound, by binding to the A2B receptor, reduces its basal activity and antagonizes agonist-induced signaling, thereby decreasing cAMP production and other downstream effects.
Experimental Protocols
The following are representative protocols for the use of this compound in cell culture. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Inhibition of Agonist-Induced cAMP Accumulation in CHO-K1 Cells Expressing the Human A2B Receptor
This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular cAMP induced by an A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human A2B receptor
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin/Streptomycin
-
This compound
-
NECA (A2B receptor agonist)
-
IBMX (phosphodiesterase inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
-
DMSO (for stock solutions)
Procedure:
-
Cell Seeding:
-
Culture CHO-K1-hA2BR cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 20,000 - 50,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NECA in DMSO.
-
Prepare a 10 mM stock solution of IBMX in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound and a fixed concentration of NECA in assay buffer (e.g., cell culture medium without serum). A typical final concentration for NECA is 1 µM. A suggested concentration range for this compound is 1 nM to 10 µM.
-
-
Assay Protocol:
-
Wash the cells once with warm PBS.
-
Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 20 minutes at 37°C.
-
Add 25 µL of the this compound serial dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 25 µL of the NECA solution to stimulate the cells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the IC50 value of this compound, which represents the concentration required to inhibit 50% of the maximal NECA-induced cAMP production.
-
Protocol 2: Measurement of IL-6 Release from U937 Human Monocytic Cells
This protocol outlines a method to assess the effect of this compound on the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) from U937 cells.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin/Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Human IL-6 ELISA kit
-
24-well cell culture plates
-
DMSO
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture U937 cells in suspension in RPMI-1640 medium.
-
To differentiate U937 cells into a macrophage-like phenotype, treat the cells with 10-100 ng/mL of PMA for 24-48 hours. This will cause the cells to become adherent.
-
-
Cell Seeding:
-
Seed U937 cells (either in suspension or PMA-differentiated and adherent) in a 24-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
-
Treatment with this compound and Stimulus:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) to induce IL-6 production. Include a vehicle control (DMSO) and a stimulus-only control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate (if cells are in suspension) to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the IL-6 concentrations in the supernatants from the different treatment groups.
-
Determine the effect of this compound on both basal and stimulated IL-6 release.
-
References
Preparation of MRS-1706 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of MRS-1706, a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental applications. Included are key physicochemical properties, a step-by-step protocol for solubilization, and recommended storage conditions.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A2B adenosine receptor. It is a selective inverse agonist, meaning it not only blocks the binding of agonists but also reduces the basal activity of the receptor.[1][2] this compound has been shown to inhibit the release of interleukins and possesses anti-inflammatory effects.[3] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in cell-based assays, and other research applications. This protocol outlines the necessary steps and best practices for preparing a concentrated stock solution of this compound.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C27H29N5O5 | [1][4][5] |
| Molecular Weight | 503.56 g/mol | [2][4][6] |
| CAS Number | 264622-53-9 | [1][4][5] |
| Appearance | White to beige crystalline solid | [1][5] |
| Purity | ≥95% | [5] |
| Solubility | DMSO: up to 240 mg/mL (476.62 mM) | [1] |
| Ki for human A2B Receptor | 1.39 nM | [1][2][6][7] |
| Ki for human A1 Receptor | 157 nM | [1][2][6] |
| Ki for human A2A Receptor | 112 nM | [1][2][6] |
| Ki for human A3 Receptor | 230 nM | [1][2][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque, polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.036 mg of this compound (Molecular Weight: 503.56 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When stored as a powder, this compound is stable for up to 3 years at -20°C.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
References
Application Notes and Protocols for MRS-1706 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BAR).[1][2] The A2BAR is a G-protein coupled receptor that is typically activated under conditions of cellular stress and injury, leading to an increase in extracellular adenosine.[3] Due to its role in mediating inflammatory and tumorigenic processes, the A2BAR is a promising therapeutic target.[1][4][5] this compound offers a valuable tool for investigating the physiological and pathological roles of the A2BAR in various animal models. These application notes provide detailed protocols and compiled data to guide researchers in the effective use of this compound for in vivo studies.
Mechanism of Action
This compound functions as a selective antagonist of the A2B adenosine receptor.[1] The A2BAR is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[1][6] This activation results in downstream signaling cascades involving cyclic AMP (cAMP), protein kinase A (PKA), and inositol trisphosphate (IP3), ultimately modulating cellular responses such as cytokine release and cell proliferation.[6][7] By blocking the A2BAR, this compound can inhibit the production of pro-inflammatory and pro-angiogenic factors, such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[1][3]
Data Presentation
Quantitative Data Summary of this compound and Related A2B Antagonists in In Vitro and In Vivo Models
| Parameter | Value | Species/Model | Administration Route | Key Findings |
| This compound Ki for human A2B Receptor | 1.39 nM | Human | In Vitro | Demonstrates high affinity and selectivity for the A2B receptor.[2] |
| MRS-1754 (related A2B antagonist) Concentration | 50 nM | Glioblastoma Stem-Like Cells | In Vitro | Impaired cell adhesion, migration, and invasion under hypoxic conditions.[3] |
| ZM-241385 (A2a/A2b antagonist) Dosage | 1.5 mg/kg | Rat | Intravenous | Blocked the cardioprotective effects of adenosine agonists. |
| PBF-1129 (A2B antagonist) Treatment | Not Specified | Mouse (Lung, Melanoma, Colon, Breast Cancer Models) | Not Specified | Decreased tumor growth and metastasis; enhanced efficacy of anti-PD-1 therapy. |
| A2B Receptor Knockout | N/A | Mouse (Lewis Lung Carcinoma) | N/A | Significantly prolonged survival and attenuated tumor growth.[8] |
Experimental Protocols
General Guidelines for In Vivo Administration
Vehicle Preparation:
For in vivo administration, this compound can be formulated in a vehicle suitable for the chosen route of administration. A commonly used vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
-
Protocol for Vehicle Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final injection volume, mix 1 part of the DMSO stock solution with 4 parts of PEG300.
-
Add 0.5 parts of Tween-80 and mix thoroughly.
-
Bring the solution to the final volume with saline.
-
Ensure the final solution is clear and free of precipitates before injection. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Protocol 1: Intraperitoneal (IP) Administration in a Mouse Model of Acute Inflammation (LPS-Induced)
This protocol is a general guideline for inducing acute inflammation using Lipopolysaccharide (LPS) and can be adapted for testing the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle solution (as described above)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Sterile syringes and needles (26-30G)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Preparation of Reagents:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. The exact dosage of this compound needs to be determined empirically, but a starting point could be in the range of 1-10 mg/kg based on related compounds.
-
Dissolve LPS in sterile saline to the desired concentration for induction of inflammation (e.g., 1-5 mg/kg for systemic inflammation).
-
-
Administration:
-
Administer this compound or vehicle control via intraperitoneal injection.
-
One to two hours after this compound administration, induce inflammation by intraperitoneal injection of LPS.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of inflammation and distress.
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and harvest tissues for histological examination.
-
Protocol 2: Oral Gavage Administration in a Syngeneic Mouse Cancer Model
This protocol outlines the general procedure for oral administration of a test compound in a cancer xenograft model.
Materials:
-
This compound
-
Vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water)
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16F10 melanoma)
-
Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16F10)
-
Sterile syringes and feeding needles (18-20G for mice)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the animals into treatment and control groups.
-
-
Preparation and Administration of this compound:
-
Prepare the this compound suspension in the oral gavage vehicle. The dosage will need to be optimized.
-
Administer this compound or vehicle control orally once daily using a feeding needle. The volume should not exceed 10 ml/kg.[9]
-
-
Tumor Measurement and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, gene expression analysis).
-
Mandatory Visualizations
Caption: Signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. The low affinity A2B adenosine receptor enhances migratory and invasive capacity in vitro and angiogenesis in vivo of glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptor Signaling in Diseases with Focus on Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 5. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for the Use of MRS-1706 in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-1706 is a potent and highly selective inverse agonist for the adenosine A2B receptor (A2BR).[1][2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2BR signaling pathway. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] this compound effectively blocks this adenosine-mediated induction of cAMP.[1] These application notes provide detailed protocols for utilizing this compound in cell-based cAMP assays to determine its antagonist potency.
Mechanism of Action
The A2B adenosine receptor signaling cascade begins with the binding of an agonist, such as adenosine or the synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine), to the receptor. This induces a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP. As an inverse agonist, this compound binds to the A2B receptor, stabilizing it in an inactive conformation. This not only prevents agonist binding but also reduces the basal, ligand-independent activity of the receptor, thereby decreasing intracellular cAMP levels. In a competitive assay, this compound will inhibit the increase in cAMP production stimulated by an A2B receptor agonist.
References
Application Notes and Protocols for Studying A2B Receptor Signaling with MRS-1706
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A2B adenosine receptor (A2B AR) is a G protein-coupled receptor (GPCR) that is increasingly recognized as a significant therapeutic target in a variety of pathophysiological conditions, including inflammation, cancer, and fibrosis.[1] Unlike other adenosine receptor subtypes, the A2B AR has a low affinity for the endogenous agonist adenosine, and is therefore thought to be primarily activated under conditions of tissue stress and injury where adenosine levels are markedly elevated.[1] The A2B AR is known for its promiscuous coupling to various G proteins, including Gs, Gi, and Gq, leading to the modulation of multiple downstream signaling pathways.[2][3][4] This pleiotropic signaling capacity makes the A2B AR a complex but important receptor to study.
MRS-1706 is a potent and selective antagonist of the human A2B AR, also described as an inverse agonist.[5][6][7] Its high selectivity for the A2B AR over other adenosine receptor subtypes makes it an invaluable tool for elucidating the specific roles of A2B AR signaling in cellular and physiological processes. These application notes provide detailed protocols for utilizing this compound to investigate A2B AR-mediated signaling pathways, including cyclic AMP (cAMP) accumulation, extracellular signal-regulated kinase (ERK) phosphorylation, and intracellular calcium mobilization.
This compound: A Selective A2B Adenosine Receptor Antagonist
This compound is a well-characterized antagonist with high affinity for the human A2B AR. Its selectivity is a key attribute for dissecting A2B AR-specific effects from those mediated by A1, A2A, and A3 adenosine receptors.
Quantitative Data
The following table summarizes the binding affinity of this compound for the four human adenosine receptor subtypes.
| Receptor Subtype | Kᵢ (nM) |
| Human A2B | 1.39[5][6][8][9] |
| Human A1 | 157[5][6][8][9] |
| Human A2A | 112[5][6][8][9] |
| Human A3 | 230[5][6][8][9] |
The inhibitory potency of this compound has been demonstrated in functional assays. For instance, in yeast cells expressing constitutively active mutant (CAM) A2B receptors, this compound induced inhibition of growth with the following IC₅₀ values:
| CAM A2B Receptor Mutant | IC₅₀ (nM) |
| F84L | 43[5] |
| F84S | 54[5] |
| F84L/S95G | 40[5] |
| T42A | 98[5] |
| T42A/V54A | 166[5] |
| N36S/T42A | 133[5] |
A2B Receptor Signaling Pathways
The A2B AR can couple to multiple G proteins, leading to the activation of various downstream signaling cascades. The specific G protein coupling can be cell-type dependent.[3][4]
-
Gs Coupling: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Gi Coupling: Activation of the Gi protein can inhibit adenylyl cyclase, leading to a decrease in cAMP levels. It can also be involved in the activation of the MAPK/ERK pathway.[3][4]
-
Gq Coupling: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.[2][4]
The following diagram illustrates the primary signaling pathways associated with the A2B adenosine receptor.
Experimental Protocols
The following protocols provide a framework for studying A2B AR signaling using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the A2B AR.
Experimental Workflow:
Materials:
-
Cells expressing the human A2B AR (e.g., HEK293-A2B)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
A2B AR agonist (e.g., NECA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)[10]
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Lysis buffer (often provided with the cAMP assay kit)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.[10]
-
Pre-incubation with Antagonist: On the day of the assay, remove the culture medium. Wash the cells with assay buffer (e.g., HBSS or serum-free medium). Add assay buffer containing a PDE inhibitor (e.g., 30 µM rolipram) and varying concentrations of this compound to the wells.[10] Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2B AR agonist (e.g., NECA at a concentration that elicits a submaximal response, such as its EC₈₀) to the wells. Incubate for 15-30 minutes at 37°C.[10]
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer to each well.
-
cAMP Measurement: Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.
ERK Phosphorylation Assay
This assay determines the effect of this compound on agonist-induced ERK phosphorylation, a downstream event of A2B AR activation, often mediated by Gi or Gs signaling.[3][4]
Experimental Workflow:
Materials:
-
Cells expressing the human A2B AR
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
A2B AR agonist (e.g., NECA)
-
Serum-free medium
-
ERK phosphorylation assay kit (e.g., AlphaScreen SureFire, cell-based ELISA)
-
Lysis buffer (often provided with the assay kit)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
Pre-incubation with Antagonist: Pre-treat the cells with varying concentrations of this compound in serum-free medium for 1-2 hours at 37°C.[11]
-
Agonist Stimulation: Add the A2B AR agonist (e.g., NECA at its EC₈₀ concentration) and incubate for a predetermined optimal time (typically 5-15 minutes) at room temperature or 37°C.[11]
-
Cell Lysis: Lyse the cells according to the protocol of the chosen ERK phosphorylation assay kit.
-
Phospho-ERK Measurement: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using the selected assay method.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the percentage of inhibition of the agonist-induced p-ERK signal against the logarithm of the this compound concentration to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay is used to investigate the coupling of the A2B AR to the Gq signaling pathway by measuring agonist-induced changes in intracellular calcium levels.
Experimental Workflow:
Materials:
-
Cells expressing the human A2B AR (co-expression with a promiscuous G protein like Gα15 may be necessary to enhance the calcium signal)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
A2B AR agonist (e.g., NECA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)[12]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)[12]
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.[12]
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer with probenecid).[12] Incubate for 45-60 minutes at 37°C in the dark.[12]
-
Pre-incubation with Antagonist: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Agonist Injection and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds, then inject the A2B AR agonist (e.g., NECA) into the wells. Continue to measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to calculate the IC₅₀ value.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the diverse signaling capabilities of the A2B adenosine receptor. The protocols outlined in these application notes provide a solid foundation for researchers to explore the role of A2B AR in various physiological and pathological contexts. By employing these methods, scientists can further unravel the complexities of A2B AR signaling and advance the development of novel therapeutics targeting this important receptor.
References
- 1. The adenosine A2B G protein-coupled receptor: Recent advances and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-Dependent Coupling of the Promiscuous Adenosine A2B Receptor to Gα Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the G protein-coupling selectivity of the native A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRS-1706 in Asthma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Adenosine, an endogenous nucleoside, has been implicated as a key mediator in the pathophysiology of asthma. Its effects are mediated through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂B adenosine receptor (A₂BAR) is of particular interest in asthma research due to its low affinity for adenosine, becoming activated under conditions of significant cellular stress and inflammation, such as those found in the asthmatic airway. Activation of A₂BAR on various cells, including mast cells and airway smooth muscle cells, can lead to the release of pro-inflammatory mediators and contribute to bronchoconstriction.
MRS-1706 is a potent and selective antagonist of the human A₂B adenosine receptor. Its ability to block A₂BAR signaling makes it a valuable tool for investigating the role of this receptor in asthma and a potential therapeutic candidate. These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of asthma research.
Mechanism of Action
This compound acts as a selective inverse agonist/antagonist at the A₂B adenosine receptor. By binding to the receptor, it prevents the downstream signaling cascade initiated by adenosine. This includes the inhibition of cyclic AMP (cAMP) induction, a key second messenger involved in many cellular responses.[1] The selectivity of this compound for the A₂B receptor over other adenosine receptor subtypes allows for the specific interrogation of A₂BAR-mediated pathways in asthma pathogenesis.[1][2][3]
Signaling Pathway of A₂B Adenosine Receptor in Asthma and Inhibition by this compound
Caption: Signaling pathway of A₂B adenosine receptor in asthma and its inhibition by this compound.
Data Presentation
Quantitative Pharmacological Data for this compound
| Parameter | Species | Receptor Subtype | Value (nM) | Reference |
| Kᵢ | Human | A₂B | 1.39 | [1][2] |
| Human | A₁ | 157 | [1] | |
| Human | A₂A | 112 | [1] | |
| Human | A₃ | 230 | [1] |
Experimental Protocols
In Vivo Model: Ovalbumin-Sensitized Guinea Pig Model of Asthma
This protocol is designed to evaluate the in vivo efficacy of this compound in a well-established model of allergic asthma.
Experimental Workflow for In Vivo Ovalbumin-Sensitized Guinea Pig Model
Caption: Experimental workflow for the in vivo ovalbumin-sensitized guinea pig model.
1. Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Methacholine
-
Pentobarbital sodium
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
ELISA kits for guinea pig IL-4 and IFN-γ
2. Animal Sensitization:
-
On day 0, sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.
-
On day 14, administer a booster sensitization with the same OVA/Al(OH)₃ suspension.
-
House the animals under standard laboratory conditions for a further 14 days to allow for the development of a robust allergic phenotype.
3. This compound Administration:
-
On day 28, thirty minutes prior to the ovalbumin challenge, administer this compound (3 mg/kg) via i.p. injection.
-
Prepare the this compound solution by dissolving it in DMSO and then diluting with saline to the final concentration. The final DMSO concentration should be kept low to avoid solvent effects.
-
A vehicle control group should be administered the same volume of the DMSO/saline vehicle.
4. Ovalbumin Challenge and Measurement of Tracheal Responsiveness:
-
Following pre-treatment with this compound or vehicle, place the guinea pigs in a whole-body plethysmograph and expose them to an aerosol of either saline (control) or 0.5% ovalbumin in saline for 5 minutes.
-
Immediately after the challenge, anesthetize the animals with pentobarbital sodium (50 mg/kg, i.p.).
-
Perform a tracheostomy and cannulate the trachea.
-
Measure tracheal responsiveness to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.2, 0.4, and 0.8 mg/ml). Record the changes in pulmonary inflation pressure as an index of bronchoconstriction.
5. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Following the measurement of tracheal responsiveness, perform a bronchoalveolar lavage by instilling and retrieving 5 ml of sterile PBS through the tracheal cannula three times.
-
Centrifuge the pooled BAL fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 ml of PBS and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
6. Serum Cytokine Analysis:
-
Collect blood via cardiac puncture immediately after the BAL procedure.
-
Allow the blood to clot and then centrifuge at 2000 x g for 15 minutes to obtain serum.
-
Measure the concentrations of IL-4 and IFN-γ in the serum using commercially available ELISA kits according to the manufacturer's instructions.
7. Lung Histopathology:
-
After blood collection, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and airway remodeling.
In Vitro Model: Isolated Guinea Pig Tracheal Strip Preparation
This protocol is designed to assess the direct effect of this compound on airway smooth muscle relaxation in response to an A₂B receptor agonist.
1. Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Histamine
-
5'-N-Ethylcarboxamidoadenosine (NECA) - an A₂B receptor agonist
-
This compound
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Preparation of Tracheal Strips:
-
Euthanize a guinea pig and immediately excise the trachea.
-
Place the trachea in a petri dish containing Krebs-Henseleit solution continuously gassed with carbogen.
-
Carefully remove adhering connective tissue and cut the trachea into 3-4 mm wide rings.
-
Cut each ring open opposite the smooth muscle to form a tracheal strip.
-
Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
Pre-contract the tracheal strips with a submaximal concentration of histamine (e.g., 1 µM) to induce a stable tonic contraction.
-
Once a stable contraction is achieved, add cumulative concentrations of NECA (e.g., 10⁻⁹ to 10⁻⁵ M) to elicit a concentration-dependent relaxation.
-
In a separate set of experiments, pre-incubate the tracheal strips with this compound (e.g., 1 µM) for 30 minutes before the addition of histamine.
-
Following pre-incubation with this compound, repeat the cumulative concentration-response curve to NECA.
-
Record the relaxant responses as a percentage of the histamine-induced pre-contraction.
4. Data Analysis:
-
Calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) for NECA in the absence and presence of this compound.
-
A rightward shift in the NECA concentration-response curve in the presence of this compound indicates competitive antagonism at the A₂B receptor.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the A₂B adenosine receptor in the complex pathophysiology of asthma. The detailed in vivo and in vitro protocols provided here offer a framework for researchers to investigate the therapeutic potential of A₂BAR antagonism in preclinical models of allergic airway disease. These studies can provide crucial insights into the mechanisms by which adenosine contributes to airway inflammation and hyperresponsiveness, and aid in the development of novel anti-asthma therapies.
References
- 1. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
Application Notes and Protocols for Intracavernous Injection of MRS-1706
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2][3] The A2B receptor is implicated in various physiological processes, including erectile function. In the corpus cavernosum, adenosine signaling, primarily through the A2B receptor, plays a crucial role in smooth muscle relaxation and penile erection.[1][4] Dysregulation of this pathway has been associated with erectile dysfunction (ED) and other penile disorders like priapism.[5][4] These notes provide a detailed protocol for the intracavernous (IC) injection of this compound in a rodent model to study its effects on erectile physiology.
Mechanism of Action
The adenosine A2B receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation. Additionally, A2B receptor signaling can indirectly lead to the production of cyclic guanosine monophosphate (cGMP) through the activation of the PI3K/AKT pathway, which phosphorylates and activates endothelial nitric oxide synthase (eNOS).[6] As an inverse agonist, this compound binds to the A2B receptor and reduces its basal level of activity, thereby inhibiting both cAMP and cGMP production in cavernous tissue.[1]
Signaling Pathway of Adenosine A2B Receptor in Corpus Cavernosum
Caption: Adenosine A2B Receptor Signaling Cascade.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C27H29N5O5 | [3] |
| Molecular Weight | 503.56 g/mol | [3] |
| Purity | ≥95% | [7] |
| Formulation | Crystalline solid | [7] |
| Storage | -20°C | [7] |
| Stability | ≥ 4 years at -20°C | [7] |
This compound Solution Preparation
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl sulfoxide (DMSO) | This compound has a reported solubility of 0.3 mg/mL in DMSO.[7] A higher concentration of 240 mg/mL with ultrasonic assistance has also been reported.[8] |
| Stock Solution Concentration | 10 mM in DMSO | Prepare a high-concentration stock solution to minimize the volume of DMSO injected. |
| Working Solution Preparation | Dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 1-10 µM). | The final concentration of DMSO in the injected solution should be minimized to avoid vehicle effects. A final DMSO concentration of <1% is recommended. |
| Storage of Solutions | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[8] Aliquot to avoid repeated freeze-thaw cycles. | Prepare working solutions fresh on the day of the experiment. |
Suggested Dosing for Intracavernous Injection
| Animal Model | Concentration Range | Reference |
| Mouse | 1-10 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracavernous Injection
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound.
-
Add the calculated volume of high-purity, sterile DMSO to the vial.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare the Working Solution (Example for 10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:1000 in sterile saline or PBS to achieve a final concentration of 10 µM. For example, add 1 µL of 10 mM this compound to 999 µL of saline.
-
Vortex the working solution to ensure it is well mixed.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.
-
Protocol 2: Intracavernous Injection and Measurement of Erectile Function in Rodents
This protocol is adapted from established methods for measuring intracavernosal pressure (ICP) in rats and can be scaled down for mice.[2][9][10][11][12]
Materials:
-
Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine)
-
Heating pad
-
Surgical instruments (scissors, forceps, retractors)
-
30-gauge needle attached to PE-10 tubing
-
Pressure transducer
-
Data acquisition system
-
Bipolar hook electrode for nerve stimulation
-
Electrical stimulator
-
This compound working solution and vehicle control
-
Heparinized saline (250 U/mL)
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent using an approved protocol (e.g., intraperitoneal injection of sodium pentobarbital at 45 mg/kg).[12]
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Shave the fur from the lower abdomen and perineal area.
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the bladder and prostate.
-
Carefully dissect to locate the cavernous nerves, which are situated posterolateral to the prostate.[2]
-
Place a bipolar hook electrode around the cavernous nerve for electrical stimulation.
-
Expose the penile crus by making an incision in the perineal area and retracting the ischiocavernosus muscle.[12]
-
-
Intracavernosal Cannulation and Injection:
-
Insert a 30-gauge needle connected to PE-10 tubing filled with heparinized saline into the crus of the corpus cavernosum.[13]
-
Connect the tubing to a pressure transducer to record the intracavernosal pressure (ICP).
-
Confirm correct placement by observing a slight increase in ICP upon flushing with a small volume of heparinized saline.
-
Administer a single intracavernous injection of the this compound working solution or vehicle control. The typical injection volume for a mouse is 10-20 µL.
-
-
Measurement of Erectile Response:
-
Record the basal ICP for a stable period.
-
Initiate electrical stimulation of the cavernous nerve (typical parameters: 1.5-5V, 16 Hz, 5 ms pulse width for 30-60 seconds).[11][13]
-
Continuously record the ICP throughout the stimulation period and for a sufficient time afterward to capture the full response and return to baseline.
-
For a comprehensive evaluation, it is recommended to also measure systemic arterial pressure (e.g., via carotid artery cannulation) and express the erectile response as the ratio of maximal ICP to mean arterial pressure (MAP).[9][10]
-
-
Data Analysis:
-
Calculate the maximal ICP and the total ICP (area under the curve) for both the this compound treated and vehicle control groups.
-
Analyze the data using appropriate statistical methods to determine the effect of this compound on erectile function.
-
Experimental Workflow
Caption: Intracavernous Injection Experimental Workflow.
References
- 1. Role of Adenosine Signaling in Penile Erection and Erectile Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Excess adenosine A2B receptor signaling contributes to priapism through HIF-1α mediated reduction of PDE5 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased adenosine contributes to penile fibrosis, a dangerous feature of priapism, via A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2B adenosine receptor contributes to penile erection via PI3K/AKT signaling cascade-mediated eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 10. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS-1706 solubility in DMSO and other solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with MRS-1706. It includes a detailed overview of its solubility in various solvents, comprehensive troubleshooting guides for common experimental issues, and standardized protocols for solution preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound, providing practical solutions and best practices to ensure experimental success.
Q1: I am having trouble dissolving this compound in DMSO. The reported solubility values seem inconsistent. Why is this and what can I do?
A1: It is a common observation that solubility data for this compound in DMSO varies between suppliers. For instance, values ranging from 0.3 mg/mL to 2 mg/mL (with warming) and even up to 240 mg/mL (with ultrasonication) have been reported.[1][2] This variability can be attributed to several factors including the purity of the compound, the hydration state of the DMSO, and the dissolution method.
Troubleshooting Steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water content can significantly decrease the solubility of hydrophobic compounds. Use fresh, anhydrous, or low-water content DMSO for preparing your stock solutions.
-
Apply gentle heating: Warming the solution to 37°C can aid in dissolution.[2] Avoid excessive heat as it may degrade the compound.
-
Utilize sonication: A water bath sonicator can provide the necessary energy to break up solid particles and enhance dissolution.[3]
-
Start with a small amount of solvent: Add a small volume of DMSO to the solid compound and vortex thoroughly to create a slurry before adding the remaining solvent.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue for poorly water-soluble compounds like this compound, which is a xanthine derivative and thus expected to have low aqueous solubility. The dramatic change in solvent polarity when moving from DMSO to an aqueous environment causes the compound to "crash out" of solution.
Troubleshooting Steps:
-
Lower the final concentration: The most direct approach is to reduce the final concentration of this compound in your working solution.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try adding it to a smaller volume first while vortexing, and then gradually add the rest of the buffer.
-
Use a co-solvent system: For certain applications, a co-solvent system can help maintain solubility. For example, a solution of PEG300, Tween-80, and saline can be used to prepare working solutions for in vivo studies.[3]
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5%, to minimize both solubility issues and potential solvent toxicity in cellular assays.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C.[1]
-
DMSO Stock Solutions: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note the variability in reported DMSO solubility and to consider the dissolution methods mentioned in the troubleshooting section.
| Solvent | Solubility | Notes |
| DMSO | 0.3 - 240 mg/mL | Solubility is highly dependent on the dissolution method. Warming and sonication can significantly increase the achievable concentration.[1][2][3] |
| Ethanol | Sparingly soluble | As a xanthine derivative, this compound is expected to have low solubility in ethanol. |
| Water | Poorly soluble | This compound is a hydrophobic molecule with very low solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM solution (Molecular Weight: 503.56 g/mol ), weigh out 5.036 mg.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Alternatively, or in combination with sonication, warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm the Aqueous Medium: Ensure your buffer or cell culture medium is at the appropriate temperature before adding the compound.
-
Serial Dilution (Recommended):
-
To minimize precipitation, perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare a 100 µM intermediate solution in the aqueous medium (containing 1% DMSO).
-
Add the required volume of this intermediate solution to the final volume of the aqueous medium.
-
-
Direct Dilution (for lower concentrations):
-
While vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent effects in your experiment. A final concentration of 0.1% is generally recommended.
-
Use Freshly Prepared Solutions: It is recommended to prepare aqueous working solutions of this compound fresh for each experiment to ensure stability and prevent precipitation over time.
Signaling Pathway
This compound is a selective inverse agonist of the adenosine A2B receptor (A2BR), a G protein-coupled receptor (GPCR). The A2BR can couple to both Gs and Gq proteins, leading to the activation of downstream signaling cascades.
Caption: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of this compound.
This diagram illustrates the dual signaling potential of the A2B receptor through Gs and Gq proteins. Activation by adenosine leads to an increase in intracellular cAMP and calcium levels, ultimately modulating gene expression. This compound, as an inverse agonist, inhibits this basal and agonist-stimulated activity.
Caption: Experimental workflow for preparing this compound solutions for research applications.
References
How to improve MRS-1706 solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with MRS-1706 solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR).[1][2] As an inverse agonist, it can reduce the basal activity of the receptor in addition to blocking the effects of agonists. It exhibits high selectivity for the human A2B receptor, with Ki values significantly lower for A2BR compared to other adenosine receptor subtypes (A1, A2A, and A3). This selectivity allows for the specific investigation of A2BR-mediated signaling pathways.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?
A2: This phenomenon is often referred to as "solvent shock."[3] this compound, like many organic small molecules, is poorly soluble in aqueous solutions.[4][5] While it dissolves readily in a nonpolar solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous medium (like cell culture media or phosphate-buffered saline) can cause the compound to crash out of solution and form a precipitate.[6]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, the optimal concentration should be determined empirically for your specific cell line and experimental conditions. It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[7]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution.
This is a common challenge due to the low aqueous solubility of this compound. The following steps can help minimize or prevent precipitation:
-
Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution of your high-concentration DMSO stock in 100% DMSO first to get closer to your final desired concentration. Then, add this intermediate DMSO stock to your pre-warmed (37°C) aqueous experimental medium with rapid and thorough mixing. This gradual change in solvent environment can help prevent the compound from precipitating.[7]
-
Gentle Warming: Gently warming your final solution to 37°C in a water bath may help to redissolve small amounts of precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.[6]
-
Sonication: If warming is not effective, brief sonication in a water bath sonicator can help to break up aggregates and improve dissolution.[6]
-
Use of Solubility Enhancers: For particularly challenging experiments, consider the use of solubility enhancers. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications as it can encapsulate hydrophobic compounds and increase their aqueous solubility.[7] The presence of serum in the cell culture medium can also aid in solubility, as proteins like albumin can bind to the compound and help keep it in solution.[7]
Quantitative Data Summary
The reported solubility of this compound in DMSO varies across different suppliers. This variability may be due to differences in the purity of the compound, the hydration state of the DMSO, and the methods used for solubility determination.
| Solvent | Reported Solubility | Source |
| DMSO | ~240 mg/mL (with sonication) | MedChemExpress |
| DMSO | 0.3 mg/mL | Cayman Chemical[8] |
| DMSO | 2 mg/mL (with warming) | Sigma-Aldrich |
Note: It is highly recommended to perform a solubility test for your specific batch of this compound in your solvent of choice to determine the maximum stock concentration you can achieve.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 503.55 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, you will need to add 198.59 µL of DMSO. Calculation: (1 mg / 503.55 g/mol ) / (10 mmol/L) = 0.00019859 L = 198.59 µL
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Cell-Based cAMP Assay using this compound
This protocol outlines a general procedure for evaluating the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels in a cell line endogenously or recombinantly expressing the A2B adenosine receptor.
Materials:
-
Cells expressing the A2B adenosine receptor
-
Cell culture medium (appropriate for the cell line)
-
This compound stock solution (10 mM in DMSO)
-
Adenosine A2B receptor agonist (e.g., NECA)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., TR-FRET or ELISA-based)
-
Multi-well plates (format compatible with plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation (Serial Dilution): a. Prepare a series of intermediate dilutions of your 10 mM this compound stock solution in 100% DMSO. b. Further dilute these intermediate stocks into pre-warmed (37°C) assay buffer or cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance limit of your cells (typically ≤ 0.5%).
-
Antagonist Treatment: Remove the cell culture medium from the wells and wash once with assay buffer. Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2B receptor agonist (e.g., NECA) at a predetermined EC80 concentration to all wells except the basal control wells.
-
cAMP Measurement: Incubate for the time recommended by your cAMP assay kit manufacturer to allow for cAMP accumulation. Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: A2B Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
MRS-1706 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist.[1][2][3] Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and activity. Below is a summary of recommended storage conditions from various suppliers.
This compound Storage and Stability Summary
| Supplier | Form | Storage Temperature | Stated Stability | Citation |
| Cayman Chemical | Crystalline Solid | -20°C | ≥ 4 years | [4] |
| Sigma-Aldrich | Powder | 2-8°C | Not specified | |
| MedchemExpress | Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | ||
| In Solvent | -80°C | 6 months | [1] | |
| -20°C | 1 month | [1] | ||
| AdooQ Bioscience | Lyophilized | -20°C (desiccated) | 36 months | [5] |
| In Solution | -20°C | Use within 1 month | [5] |
This compound Solubility Data
The solubility of this compound can vary between suppliers and is dependent on the solvent and handling conditions.
| Supplier | Solvent | Reported Solubility | Notes | Citation |
| Cayman Chemical | DMSO | 0.3 mg/mL | - | [4] |
| Sigma-Aldrich | DMSO | 2 mg/mL | Warmed | |
| MedchemExpress | DMSO | 240 mg/mL | Requires ultrasonic and newly opened DMSO | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: For long-term storage, -20°C is the most consistently recommended temperature, with a stability of up to 3-4 years.[1][4][5] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods (up to 2 years).[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[5]
Q3: I'm having trouble dissolving this compound in DMSO. What can I do?
A3: The solubility of this compound in DMSO can be influenced by several factors. One supplier notes that warming the solution can aid dissolution. Another indicates that using newly opened, anhydrous DMSO and sonication is necessary to achieve high concentrations.[1] DMSO is hygroscopic, and the presence of water can significantly decrease the solubility of the compound.
Q4: What is the appearance of this compound?
A4: this compound is typically a crystalline solid or powder, with a color ranging from white to beige or off-white to yellow.[1][4]
Q5: What is the purity of the this compound I should expect to receive?
A5: The purity of this compound is generally high, with most suppliers guaranteeing ≥95% or ≥98% as determined by HPLC.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to degradation of the compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty in dissolving this compound.
This is a common issue that can be addressed by optimizing the dissolution procedure.
Caption: Troubleshooting steps for this compound dissolution.
Experimental Protocols
While specific experimental protocols will vary based on the application, the following general workflow can be used to prepare this compound for in vitro assays.
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 503.55 g/mol ).[1] For example, for 1 mL of a 10 mM stock solution, weigh out 5.036 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 5.036 mg). Using newly opened DMSO is recommended to minimize water content.[1]
-
Dissolution: If the compound does not readily dissolve, gentle warming and/or sonication can be applied.[1] Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][5] Avoid repeated freeze-thaw cycles.[5]
Caption: Workflow for preparing an this compound stock solution.
References
MRS-1706 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of MRS-1706, a potent and selective A2B adenosine receptor inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inverse agonist for the adenosine A2B receptor.[1] It functions by binding to the A2B receptor and reducing its basal level of activity, as well as blocking the effects of adenosine. This leads to a decrease in the production of intracellular cyclic AMP (cAMP), a key second messenger.[2][3]
Q2: How selective is this compound for the A2B adenosine receptor over other adenosine receptor subtypes?
This compound exhibits high selectivity for the human A2B adenosine receptor. Its binding affinity for the A2B receptor is significantly higher than for the A1, A2A, and A3 subtypes.[2][3][4][5]
Q3: What are the known or potential off-target effects of this compound?
The primary off-target concerns for this compound stem from its chemical structure as a xanthine derivative. Xanthines are known to have non-specific inhibitory effects on phosphodiesterases (PDEs). While specific broad-panel screening data for this compound is not publicly available, researchers should be aware of the potential for PDE inhibition, which could lead to unintended physiological effects.
Q4: At what concentrations are off-target effects likely to be observed?
Off-target effects are more likely to occur at higher concentrations of this compound. Given its nanomolar potency at the A2B receptor, it is recommended to use the lowest effective concentration to minimize the risk of engaging off-target molecules.
Q5: How can I be sure that the observed effect in my experiment is due to A2B receptor antagonism and not an off-target effect?
To confirm that the observed effects are mediated by the A2B receptor, it is crucial to include appropriate controls in your experimental design. This can include using a structurally different A2B antagonist to see if the same effect is produced, or using a rescue experiment where the effect of this compound is reversed by a potent A2B agonist.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Compound Solubility/Stability: this compound may have precipitated out of solution. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in your assay is low and does not affect cell viability. Sonicate or gently warm to aid dissolution if necessary. |
| Cell Line Issues: The cells may not express the A2B receptor, or the expression level may be too low. | Confirm A2B receptor expression in your cell line using techniques like qPCR or western blotting. Use a positive control agonist to ensure the receptor is functional. | |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your experimental system. | |
| Observed effect is not consistent with A2B receptor antagonism | Off-Target Effects: At higher concentrations, this compound may be interacting with other molecules, such as phosphodiesterases. | Use the lowest effective concentration of this compound. Employ a structurally unrelated A2B antagonist as a control to confirm the effect is specific to A2B antagonism. |
| Experimental Artifact: The observed effect may be due to the vehicle (e.g., DMSO) or other experimental conditions. | Include a vehicle-only control in your experiments to rule out any effects of the solvent. | |
| High background signal in cAMP assay | Sub-optimal Assay Conditions: The concentration of the stimulating agonist or the incubation time may not be optimal. | Optimize the concentration of the A2B agonist used to stimulate cAMP production to be in the EC50-EC80 range. Optimize the incubation time for both the antagonist and agonist. |
| Cell Health: Poor cell health can lead to inconsistent results. | Ensure cells are healthy and not overgrown before starting the experiment. Use a consistent cell passage number for all experiments. |
Quantitative Data
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold vs A2B) |
| A2B | 1.39 | - |
| A1 | 157 | ~113 |
| A2A | 112 | ~81 |
| A3 | 230 | ~165 |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Key Experiment: cAMP Accumulation Assay for A2B Antagonism
This protocol outlines a method to determine the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing the human A2B adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2B adenosine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
This compound
-
A2B receptor agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the A2B-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer. Also, prepare the A2B agonist (e.g., NECA) at a concentration that gives a submaximal response (EC80).
-
Antagonist Incubation: Wash the cells once with PBS. Add the various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (stimulation buffer with DMSO).
-
Agonist Stimulation: Add the A2B agonist to the wells (except for the basal control wells) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the IC50 value for this compound.
Visualizations
Caption: A2B Receptor Signaling and Point of this compound Inhibition.
Caption: Workflow for cAMP Accumulation Assay.
References
Technical Support Center: Optimizing MRS-1706 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize MRS-1706, a potent and selective A2B adenosine receptor (A2BAR) inverse agonist. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist for the A2B adenosine receptor (A2BAR).[1][2] Its primary mechanism of action is to bind to the A2BAR and inhibit its signaling, leading to a decrease in the production of intracellular cyclic AMP (cAMP) that is typically induced by adenosine or other A2BAR agonists.[1] It has been shown to have anti-inflammatory effects by inhibiting the release of interleukins.
Q2: What is the selectivity profile of this compound for different adenosine receptors?
A2: this compound exhibits high selectivity for the human A2B adenosine receptor. Its binding affinity (Ki) is significantly higher for A2BAR compared to other adenosine receptor subtypes. The Ki values are approximately 1.39 nM for A2B, 112 nM for A2A, 157 nM for A1, and 230 nM for A3 receptors.[1]
Q3: What is a typical effective concentration range for this compound in in-vitro studies?
A3: The effective concentration of this compound can vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, in-vitro studies have reported a broad range from nanomolar (nM) to micromolar (µM) concentrations. For instance, antagonist effects have been observed in the range of 0.1-5 µM, and IC50 values for inhibition of yeast growth expressing A2B receptors were in the range of 40-166 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Human A2B Receptor | 1.39 nM | Human | [1][2] |
| Human A2A Receptor | 112 nM | Human | [1] |
| Human A1 Receptor | 157 nM | Human | [1][2] |
| Human A3 Receptor | 230 nM | Human | [1] |
| Functional Activity (IC50) | |||
| Inhibition of yeast growth (F84L/S95G mutant A2B) | 40 nM | Yeast | [1] |
| Inhibition of yeast growth (F84L mutant A2B) | 43 nM | Yeast | [1] |
| Inhibition of yeast growth (F84S mutant A2B) | 54 nM | Yeast | [1] |
| Inhibition of yeast growth (T42A mutant A2B) | 98 nM | Yeast | [1] |
| Inhibition of yeast growth (N36S/T42A mutant A2B) | 133 nM | Yeast | [1] |
| Inhibition of yeast growth (T42A/V54A mutant A2B) | 166 nM | Yeast | [1] |
| Effective Concentration in In-Vitro Assays | |||
| Antagonist effect of NECA on wild-type A2B receptor | 0.1 - 5 µM | Not specified | [1] |
| Inhibition of adenosine-mediated cAMP induction | 1 µM | Wild-type corpus cavernosal strips | [1] |
Experimental Protocols
Detailed Methodology: Optimizing this compound Concentration using a cAMP Assay
This protocol describes how to determine the optimal concentration of this compound to antagonize the A2B receptor in a cell-based cyclic AMP (cAMP) assay. Human Embryonic Kidney 293 (HEK293) cells are a suitable model as they endogenously express the A2B receptor.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
A2B receptor agonist (e.g., NECA - 5'-(N-Ethylcarboxamido)adenosine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional
Procedure:
-
Cell Culture:
-
Culture HEK293 cells in your standard cell culture medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight.
-
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the agonist (NECA) in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium. A suggested starting range is from 10 µM down to 0.1 nM in 10-fold dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare a working solution of the agonist (NECA). The final concentration of the agonist should be at its EC80 (the concentration that produces 80% of its maximal effect). If the EC80 is unknown, a concentration of 1 µM NECA can be used as a starting point.
-
-
Antagonist Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the prepared this compound dilutions (and vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Following the pre-incubation with this compound, add the agonist (NECA) solution to all wells except for the negative control wells (which should receive only vehicle).
-
Incubate the plate at 37°C for a time known to induce a robust cAMP response (e.g., 10-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to fit a dose-response curve and determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Troubleshooting Guide
Issue 1: No or weak antagonist effect of this compound is observed.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration range of this compound in your dose-response experiment. Consider testing up to 10 µM or higher, while monitoring for cytotoxicity.
-
-
Possible Cause 2: Agonist concentration is too high.
-
Solution: The concentration of the agonist used to stimulate the receptor can significantly impact the apparent potency of the antagonist. If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window to observe antagonism. Perform an agonist dose-response curve to determine its EC50 and EC80 values in your cell system.
-
-
Possible Cause 3: Low A2B receptor expression in your cells.
-
Solution: Confirm the expression of functional A2B receptors in your cell line using techniques like RT-qPCR, Western blot, or radioligand binding assays. If expression is low, consider using a cell line known to have higher endogenous expression or a stably transfected cell line.
-
-
Possible Cause 4: Incorrect pre-incubation time.
-
Solution: Optimize the pre-incubation time of this compound with the cells before adding the agonist. A longer pre-incubation time may be required for the antagonist to reach equilibrium with the receptor.
-
Issue 2: High variability in results between replicate wells or experiments.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.
-
-
Possible Cause 2: Pipetting errors during compound dilution and addition.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For antagonist and agonist additions, ensure rapid and consistent addition to all wells.
-
-
Possible Cause 3: "Edge effects" on the microplate.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or culture medium.
-
-
Possible Cause 4: Cell health and passage number.
-
Solution: Use cells that are healthy and within a consistent, low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling.
-
Issue 3: this compound appears to be insoluble in the culture medium.
-
Possible Cause 1: Precipitation of the compound at high concentrations.
-
Solution: While this compound is soluble in DMSO at high concentrations, it may precipitate when diluted into aqueous culture medium. Visually inspect your dilutions for any signs of precipitation. If precipitation occurs, you may need to prepare your working solutions in a medium containing a low percentage of serum or a solubilizing agent, but be sure to validate that these do not interfere with your assay. A stock solution of 60 mg/mL in DMSO has been reported.[1]
-
-
Possible Cause 2: Low quality of the compound.
-
Solution: Ensure you are using a high-purity batch of this compound from a reputable supplier.
-
Mandatory Visualizations
Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for a weak antagonist effect of this compound.
References
Technical Support Center: Troubleshooting MRS-1706 Experimental Variability
Welcome to the technical support center for MRS-1706. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you achieve consistent and reliable results by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR). Its primary mechanism of action is to bind to the A2B receptor and reduce its basal level of signaling activity, effectively blocking adenosine-mediated cyclic AMP (cAMP) induction. It exhibits high selectivity for the human A2B receptor, with significantly lower affinity for other adenosine receptor subtypes.
Q2: I am not seeing the expected inhibitory effect of this compound in my cAMP assay. What are the possible causes?
Several factors could contribute to a lack of inhibitory effect. Here are some common troubleshooting steps:
-
Cell Line A2B Receptor Expression: Confirm that your chosen cell line endogenously expresses a sufficient level of functional A2B receptors. HEK-293, BON-1 (pancreatic), and KRJ-I (intestinal) cells have been reported to express functional A2B receptors.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., NECA) to stimulate cAMP production. The concentration should be at or near the EC80 to provide a sufficient window for observing inhibition.
-
This compound Concentration Range: Verify that you are using a suitable concentration range for this compound. Based on its low nanomolar potency, a range from 1 nM to 10 µM is typically recommended for generating a dose-response curve.
-
Compound Stability and Solubility: this compound has limited solubility in aqueous solutions. Ensure your stock solution in DMSO is properly prepared and stored. When diluting into aqueous assay buffers or cell culture media, be mindful of potential precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for receptor binding before adding the agonist. A pre-incubation of 15-30 minutes is generally recommended.
Q3: My results with this compound are highly variable between experiments. How can I improve consistency?
Experimental variability can arise from several sources. To improve consistency:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.
-
Reagent Preparation: Prepare fresh dilutions of this compound and agonists for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Protocol Standardization: Strictly adhere to a standardized protocol, including incubation times, temperatures, and washing steps.
-
Control Experiments: Always include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.5%).
Q4: Are there any known off-target effects of this compound that could be influencing my results?
This compound is highly selective for the A2B receptor. However, at very high concentrations, the possibility of off-target effects on other adenosine receptors or unrelated targets cannot be entirely excluded. To mitigate this:
-
Use the Lowest Effective Concentration: Determine the optimal concentration of this compound that produces the desired inhibitory effect without causing non-specific effects.
-
Include Control Antagonists: In critical experiments, consider using another structurally different A2B receptor antagonist to confirm that the observed effect is specific to A2B receptor blockade.
-
Consult Selectivity Data: Refer to the selectivity profile of this compound to be aware of its affinity for other receptors.
| Receptor Subtype | Human Ki (nM) |
| A2B | 1.39 |
| A1 | 157 |
| A2A | 112 |
| A3 | 230 |
Table 1: Selectivity Profile of this compound for Human Adenosine Receptors.
Experimental Protocols and Methodologies
Here are detailed methodologies for key experiments involving this compound.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2B receptor.
Materials:
-
Cells expressing A2B receptors (e.g., HEK-293)
-
This compound
-
A2B receptor agonist (e.g., NECA)
-
Forskolin (positive control)
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to near confluency.
-
Pre-incubation with this compound: Wash the cells with assay buffer. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an A2B agonist (e.g., NECA at its EC80) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
| Control | Treatment | Expected Outcome |
| Negative Control | Vehicle (DMSO) | Basal cAMP level |
| Positive Control (Stimulation) | NECA (EC80) | Increased cAMP level |
| Positive Control (Max Stimulation) | Forskolin | Maximal cAMP production |
| Test | This compound + NECA | Dose-dependent inhibition of cAMP production |
Table 2: Controls for cAMP Accumulation Assay.
Cell Viability Assay
This assay assesses whether this compound exhibits cytotoxic effects at the concentrations used in functional assays.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Receptor Binding Assay
This assay determines the affinity (Ki) of this compound for the A2B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the A2B receptor
-
Radiolabeled A2B receptor antagonist (e.g., [³H]PSB-603)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.
Visualizing Experimental Concepts
To further clarify experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: A2B Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive cAMP accumulation assay with this compound.
Caption: A logical approach to troubleshooting experimental variability with this compound.
Preventing MRS-1706 precipitation in media
Welcome to the technical support center for MRS-1706. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture media. What is causing this?
A1: This is a common issue stemming from the low aqueous solubility of this compound. When a concentrated DMSO stock solution of a hydrophobic compound like this compound is rapidly diluted into an aqueous environment like cell culture media, the compound can crash out of solution, forming a precipitate. This occurs because the DMSO concentration is no longer high enough to keep the compound dissolved.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is important to use anhydrous (dry) DMSO to prepare your stock solution, as water content can affect the solubility and stability of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower to minimize cytotoxicity. However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the effect of the solvent on your specific cells.
Q4: Can I filter out the precipitate from my media?
A4: Filtering the media to remove the precipitate is generally not recommended. This is because you will also be removing an unknown quantity of your active compound, leading to inaccurate experimental concentrations and unreliable results. The better approach is to prevent precipitation from occurring in the first place.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Problem: Precipitate forms immediately upon adding this compound stock to the media.
Cause: Rapid change in solvent polarity and localized high concentration of the compound.
Solutions:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing or vortexing to avoid localized high concentrations.
-
Pre-warm Your Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Many compounds are more soluble at warmer temperatures.
-
Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Problem: The media is clear initially but becomes cloudy or shows precipitate over time in the incubator.
Cause: The compound has limited stability in the aqueous media over time, or the pH of the media is changing.
Solutions:
-
Test Compound Stability: Perform a preliminary experiment to test the stability of your final this compound working solution in your specific cell culture medium over the intended duration of your experiment.
-
pH Considerations: The solubility of some compounds is pH-dependent. Ensure your media is properly buffered for the CO2 concentration in your incubator.
-
Use of Serum: If your experimental design allows, using media containing serum can help. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.
Quantitative Data
The solubility of this compound in DMSO has been reported with some variability. The following table summarizes the available data. It is recommended to start with a lower concentration and sonicate if necessary to ensure complete dissolution.
| Supplier | Reported Solubility in DMSO | Notes |
| Cayman Chemical | 0.3 mg/mL | |
| Sigma-Aldrich | 2 mg/mL | Clear solution when warmed. |
| MedchemExpress | 240 mg/mL | Requires ultrasonic agitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM). Refer to the table above for solubility guidance.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or culture plates
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your experiment.
-
Calculate the volume of the this compound stock solution needed.
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile tube or well.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This is a critical step to prevent precipitation.
-
Mix thoroughly by gentle pipetting or swirling.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
A2B Adenosine Receptor Signaling Pathway
This compound is a selective inverse agonist of the A2B adenosine receptor (A2BAR). This receptor is a G protein-coupled receptor (GPCR) that can couple to Gs, Gq, and Gi proteins, leading to diverse downstream signaling cascades.
Caption: A2B Adenosine Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing a Non-Precipitating Working Solution
This workflow outlines the key decision points and steps to successfully prepare a working solution of this compound in cell culture media.
Caption: Workflow for preparing a precipitate-free this compound working solution.
References
Technical Support Center: MRS-1706 Purity and Quality Assessment
This guide provides researchers, scientists, and drug development professionals with essential information for assessing the purity and quality of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound upon purchase?
A1: Commercially available this compound is typically supplied with a purity of ≥95% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] Always refer to the certificate of analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, solid this compound should be kept at -20°C.[1] Stock solutions are best prepared fresh; however, they can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are suitable solvents for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo experiments, specific formulation protocols are available, which may involve co-solvents like PEG300 and Tween-80.[3] Always use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by moisture.[3]
Q4: What are the key physicochemical properties of this compound?
A4: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₅O₅ |
| Molecular Weight | 503.56 g/mol [2] |
| CAS Number | 264622-53-9[1] |
| Appearance | Crystalline solid, off-white to yellow[3] |
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inverse agonist of the adenosine A₂B receptor (A₂B R).[1][2] It binds to the A₂B receptor and reduces its basal level of signaling, thereby inhibiting the production of cyclic AMP (cAMP).[3]
Troubleshooting Guide
This section addresses common issues that may be encountered during the quality assessment and experimental use of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity Detected by HPLC | - Degradation due to improper storage. - Presence of synthesis-related impurities. | - Ensure the compound has been stored at the recommended temperature and protected from light and moisture. - Review the supplier's CoA. If the purity is significantly lower than specified, contact the supplier. - Consider re-purification by preparative HPLC if necessary for your application. |
| Inconsistent Biological Activity | - Inaccurate concentration of the stock solution. - Degradation of the compound in the experimental buffer. - Presence of interfering impurities. | - Verify the concentration of your stock solution using a spectrophotometric method, if a molar extinction coefficient is known or can be determined. - Assess the stability of this compound in your experimental medium over the time course of your experiment. - Ensure the purity of the compound is adequate for the sensitivity of your assay. |
| Poor Solubility in Aqueous Buffers | - this compound has low aqueous solubility. | - Prepare a high-concentration stock solution in DMSO and dilute it into your aqueous buffer immediately before use. - The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all conditions, including controls. - For in vivo studies, consider using a formulation with solubilizing agents like PEG300 and Tween-80.[3] |
| Unexpected Peaks in NMR Spectrum | - Residual solvent from purification (e.g., ethyl acetate, dichloromethane). - Presence of water in the NMR solvent. - Contamination from the NMR tube. | - Dry the sample under high vacuum before preparing the NMR sample. - Use high-quality deuterated solvents and consider storing them over molecular sieves. - Ensure NMR tubes are thoroughly cleaned and dried before use. |
| Difficulty Obtaining Mass Spectrum | - Poor ionization of the molecule. - Inappropriate mass spectrometry method. | - Use a soft ionization technique such as Electrospray Ionization (ESI). - Optimize the mobile phase for LC-MS to include additives that promote ionization (e.g., formic acid for positive ion mode). |
Experimental Protocols
Detailed methodologies for key experiments to assess the purity and quality of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm and 307 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
The chemical shifts should be consistent with the structure of this compound. Key expected signals include those for the propyl groups, the acetylphenyl moiety, and the xanthine core.
-
Integration of the peaks should correspond to the number of protons in each part of the molecule.
-
Mass Spectrometry (MS) for Molecular Weight Verification
LC-MS can be used to confirm the molecular weight of this compound and identify potential impurities.
-
Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography: Use the HPLC method described above or a faster gradient suitable for LC-MS.
-
Mass Spectrometry:
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 100-1000.
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 504.56.
-
Visualizations
Adenosine A₂B Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the adenosine A₂B receptor, which is inhibited by this compound.
Caption: Simplified signaling pathway of the adenosine A₂B receptor.
Experimental Workflow for this compound Purity Assessment
This diagram outlines the logical flow for a comprehensive purity and quality assessment of an this compound sample.
Caption: Workflow for assessing the purity and quality of this compound.
References
Long-term stability of MRS-1706 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of MRS-1706 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has a reported solubility of approximately 0.3 mg/mL in DMSO.[1] For in vivo experiments, further dilution in appropriate vehicles like corn oil or saline with solubilizing agents such as SBE-β-CD may be necessary.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[2] The general storage guidelines are summarized in the table below.
Q3: How long can I store this compound solutions?
A3: The long-term stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. While specific long-term stability data in various aqueous buffers and cell culture media is limited, general recommendations for stock solutions are provided by suppliers. For lyophilized powder, this compound is reported to be stable for at least four years when stored at -20°C.[1]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of this compound, a hydrophobic molecule, in aqueous solutions and complex media like cell culture medium can be limited. Precipitation or degradation may occur over time, especially at higher concentrations and physiological temperatures. It is crucial to determine the stability of this compound under your specific experimental conditions. A protocol for assessing stability in aqueous buffers is provided in the "Experimental Protocols" section. Some components in cell culture media, such as cysteine and certain metal ions, have been shown to impact the stability of other small molecules.[3]
Q5: What are the potential degradation pathways for this compound?
A5: this compound is a xanthine derivative. Xanthine and its derivatives can be susceptible to degradation through hydrolysis and oxidation. The degradation of purine rings, a core structure in this compound, can lead to the formation of various degradation products. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and sensitive moieties within the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Use a solubilizing agent such as Tween-20 or cyclodextrin.- After dilution, use sonication to aid dissolution. |
| Inconsistent experimental results between different batches of this compound solution. | - Degradation of the compound in solution over time.- Inconsistent preparation of the solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh solutions before each experiment.- If storing solutions, validate the storage conditions and duration (see Experimental Protocol 1).- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Loss of compound activity in a cell-based assay over time. | - Degradation of this compound in the cell culture medium.- Adsorption of the compound to plasticware. | - Assess the stability of this compound in your specific cell culture medium at 37°C (see Experimental Protocol 1, adapted for cell culture medium).- Prepare fresh compound-containing medium for long-term experiments.- Use low-binding microplates. |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution. | Degradation of this compound. | - Perform forced degradation studies to identify potential degradation products (see Experimental Protocol 2).- Adjust solution pH or add antioxidants if the degradation is due to hydrolysis or oxidation, respectively. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration | Source |
| Lyophilized Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [2] |
Note: This data is based on supplier recommendations. It is highly advisable to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer over time.
1. Materials:
- This compound
- HPLC-grade DMSO
- Your aqueous buffer or experimental medium of interest
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile and water
- Formic acid or other appropriate mobile phase modifier
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in your buffer of interest. Prepare enough volume for all time points.
- Incubation: Aliquot the working solution into several vials and store them under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
- Sample Analysis:
- Immediately analyze the sample by HPLC.
- If immediate analysis is not possible, freeze the sample at -80°C to halt degradation.
- HPLC Analysis:
- Use a C18 column and a mobile phase gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid). The exact gradient will need to be optimized for good separation of this compound from any potential degradation products.
- Monitor the elution profile at a wavelength where this compound has strong absorbance.
- Data Analysis:
- Quantify the peak area of the parent this compound compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
- Plot the percentage of remaining this compound against time for each storage condition.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5][6]
1. Materials:
- This compound
- DMSO
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is highly recommended for peak purity analysis and identification of degradation products.
2. Procedure:
- Prepare a stock solution of this compound in DMSO.
- For each stress condition, dilute the stock solution into the respective stressor solution.
- Acid Hydrolysis: Mix with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Mix with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Mix with 3% H₂O₂ and incubate at room temperature for a defined period.
- Photolytic Degradation: Expose the solution to UV light in a photostability chamber.
- Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
- Analysis: Analyze the stressed samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.
Mandatory Visualization
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
References
Minimizing non-specific binding of MRS-1706
Welcome to the technical support center for MRS-1706, a potent and selective A2B adenosine receptor inverse agonist. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist for the adenosine A2B receptor.[1][2][3][4][5][6] It exhibits high affinity for the human A2B receptor with a Ki value of approximately 1.39 nM.[1][3][6] Its selectivity for the A2B receptor is significantly higher compared to other adenosine receptor subtypes (Ki values of 112 nM for A2A, 157 nM for A1, and 230 nM for A3).[1][3][6] The primary mechanism of action for this compound is the blockade of adenosine-mediated cyclic AMP (cAMP) induction.[1]
Q2: What is the solubility and recommended storage for this compound?
This compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[6] A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What are the common experimental applications of this compound?
This compound is frequently used in in vitro and in vivo studies to investigate the role of the A2B adenosine receptor in various physiological and pathological processes. Common applications include receptor binding assays, functional assays measuring cAMP accumulation, and studies on inflammation and cell signaling.[1][7][8][9]
Q4: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended target, the A2B adenosine receptor. This can lead to an overestimation of the total binding and inaccurate calculation of receptor affinity and density. High non-specific binding can obscure the specific signal, making it difficult to obtain reliable data.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding (NSB) is a common challenge in receptor-ligand binding assays. The following guide provides potential causes and solutions to help you troubleshoot and optimize your experiments with this compound.
| Potential Cause | Troubleshooting Recommendations | Detailed Explanation |
| Suboptimal Assay Buffer Conditions | • Adjust pH: Ensure the pH of your assay buffer is appropriate for A2B receptor binding, typically around 7.4. • Increase Ionic Strength: Gradually increase the salt concentration (e.g., 50-150 mM NaCl) in your buffer. | The charge of both this compound and the cell membranes can influence non-specific electrostatic interactions. Optimizing the pH and ionic strength can help minimize these interactions. |
| Hydrophobic Interactions | • Add a Non-ionic Surfactant: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 in your assay buffer. • Include a Protein Blocker: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your buffer. | This compound, as a xanthine derivative, may exhibit hydrophobic properties leading to binding to plasticware and other hydrophobic surfaces. Surfactants and blocking proteins can help saturate these non-specific sites. |
| Inappropriate Incubation Conditions | • Optimize Incubation Time: Determine the optimal incubation time to reach equilibrium for specific binding without excessively increasing non-specific binding. Shorter incubation times may be beneficial. • Optimize Incubation Temperature: Perform binding assays at a lower temperature (e.g., 4°C or room temperature) to reduce the kinetics of non-specific interactions. | Prolonged incubation at higher temperatures can sometimes increase the amount of non-specific binding. |
| Issues with Cell Membranes or Tissue Homogenates | • Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay. Too high a concentration can increase non-specific binding sites. • Ensure Thorough Washing: Properly wash cell membranes to remove endogenous adenosine and other interfering substances. | The quality and preparation of the biological material are critical. Excess protein and contaminants can contribute to high background. |
| Problems with the Unlabeled Competitor | • Use a High Concentration of a Competitor: To determine non-specific binding, use a saturating concentration of a structurally different A2B receptor ligand (e.g., theophylline or another selective antagonist) to displace specific binding of this compound. | This ensures that only the binding to the A2B receptor is competed for, providing an accurate measure of non-specific binding. |
Experimental Protocols
Radioligand Binding Assay for A2B Adenosine Receptor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Cell membranes expressing the human A2B adenosine receptor.
-
Radiolabeled ligand for A2B receptor (e.g., [³H]PSB-603).
-
This compound.
-
Non-specific binding control (e.g., Theophylline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well filter plate, add the following in order:
-
25 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor (for non-specific binding).
-
25 µL of radiolabeled ligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
25 µL of this compound dilution or vehicle control.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding: Total Binding - Non-Specific Binding.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. adooq.com [adooq.com]
- 4. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. jitc.bmj.com [jitc.bmj.com]
Validation & Comparative
A Comparative Efficacy Analysis of A2B Adenosine Receptor Antagonists: MRS-1706 vs. ZM241385
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the landscape of adenosine receptor modulation, both MRS-1706 and ZM241385 have been investigated for their effects on the A2B adenosine receptor (A2BAR). While both compounds exhibit inhibitory action at this receptor, their selectivity profiles and functional efficacies present distinct characteristics relevant to research and therapeutic development. This guide provides a detailed comparison of this compound and ZM241385, summarizing key quantitative data, outlining experimental methodologies, and illustrating the pertinent signaling pathway.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities and functional efficacy of this compound and ZM241385 at human adenosine receptors.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptor Subtypes
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | 157 | 112 | 1.39 | 230 |
| ZM241385 | 255 | 1.4 | 50 | >10,000 |
Data compiled from multiple sources.
Table 2: Functional Efficacy at the Human A2B Adenosine Receptor
| Compound | Functional Activity | Relative Intrinsic Efficacy |
| This compound | Inverse Agonist | 0.31 ± 0.02 |
| ZM241385 | Inverse Agonist | 0.14 ± 0.03 |
Data from Li Q, et al. J Pharmacol Exp Ther. 2007.[1]
Efficacy and Selectivity Overview
This compound is a highly potent and selective antagonist of the A2B adenosine receptor, also demonstrating properties of an inverse agonist.[1] Its binding affinity for the A2B receptor is significantly higher than for other adenosine receptor subtypes, making it a valuable tool for specifically investigating A2B receptor function.
ZM241385 is primarily characterized as a potent and selective A2A adenosine receptor antagonist.[2] However, it also exhibits moderate affinity for the A2B receptor, where it acts as an inverse agonist.[1][3] Its dual activity at A2A and A2B receptors should be considered when interpreting experimental results. The study by Li et al. (2007) demonstrated that while both compounds are inverse agonists at constitutively active A2B receptors, ZM241385 has a lower relative intrinsic efficacy compared to this compound, suggesting a weaker ability to reduce the basal activity of the receptor.[1]
Supporting Experimental Data: In Vivo Comparison
A study utilizing a guinea pig model of asthma provided a direct in vivo comparison of the two antagonists. In this model, pretreatment with the selective A2B antagonist This compound resulted in a significant reduction in tracheal responsiveness to methacholine and ovalbumin, a decrease in total inflammatory cells, eosinophils, and basophils in bronchoalveolar lavage fluid, and lower blood levels of IL-4. In contrast, pretreatment with the A2A selective antagonist ZM241385 exacerbated the effects induced by ovalbumin. These findings highlight the opposing effects of selective A2B versus A2A antagonism in this particular inflammatory model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound and ZM241385 for the human A2B adenosine receptor.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the recombinant human A2B adenosine receptor.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable A2B receptor radioligand (e.g., [³H]DPCPX or a specific A2B radioligand), and a range of concentrations of the unlabeled competitor (this compound or ZM241385).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A2B antagonist.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This protocol measures the ability of this compound and ZM241385 to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2B receptor signaling.
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human A2B adenosine receptor.
-
Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or ZM241385) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells by adding a constant concentration (e.g., EC₈₀) of an A2B receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA).
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a commercially available detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the agonist-stimulated cAMP response as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.
-
Conclusion
Both this compound and ZM241385 act as inverse agonists at the A2B adenosine receptor, but they differ significantly in their selectivity and potency. This compound is a highly selective and potent A2B antagonist, making it a preferred tool for studies focused specifically on this receptor. ZM241385, while a potent A2A antagonist, also displays affinity for the A2B receptor, a factor that must be taken into account in experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity profile. The provided data and protocols offer a comprehensive guide for researchers to make informed decisions in their investigations of adenosine receptor pharmacology.
References
- 1. ZM241385, DPCPX, MRS1706 are inverse agonists with different relative intrinsic efficacies on constitutively active mutants of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of human A(2B) adenosine receptors: radioligand binding, western blotting, and coupling to G(q) in human embryonic kidney 293 cells and HMC-1 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS-1706 and PSB 603 Selectivity for the Adenosine A₂B Receptor
In the field of purinergic signaling research, the selective modulation of adenosine receptors is crucial for elucidating their physiological and pathological roles. Among the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), the A₂B receptor has emerged as a significant target in various conditions, including inflammation, cancer, and cardiovascular diseases. Consequently, the development of selective antagonists for the A₂B receptor is of high interest. This guide provides a detailed comparison of two prominent A₂B receptor antagonists, MRS-1706 and PSB 603, focusing on their receptor selectivity, the experimental methods used to determine this, and the signaling pathways they modulate.
Receptor Selectivity Profile
The selectivity of a pharmacological agent is paramount to its utility as a research tool and its potential as a therapeutic. Both this compound and PSB 603 are recognized as selective antagonists for the A₂B adenosine receptor. However, their selectivity profiles, as determined by their binding affinities (Ki values) for the different human adenosine receptor subtypes, reveal significant differences. PSB 603 exhibits a remarkably higher degree of selectivity for the A₂B receptor compared to this compound.
| Compound | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) | A₂B Receptor Ki (nM) | A₃ Receptor Ki (nM) |
| This compound | 157[1][2][3] | 112[1][2][3][4] | 1.39[1][2][3][4] | 230[1][2][3][4] |
| PSB 603 | >10,000[5][6] | >10,000[5][6] | 0.553[5][6][7][8] | >10,000[5][6] |
As the data indicates, PSB 603 displays a sub-nanomolar affinity for the human A₂B receptor while having virtually no affinity for the A₁, A₂A, and A₃ receptors at concentrations up to 10 µM[7][8]. This exceptional selectivity, exceeding 17,000-fold over other adenosine receptor subtypes, makes PSB 603 an invaluable tool for isolating A₂B receptor-mediated effects[5][6]. In contrast, while this compound is a potent A₂B receptor antagonist, it shows more significant off-target binding to the A₁ and A₂A receptors, with Ki values in the nanomolar range[1][2][3][4].
Experimental Protocols
The determination of the binding affinities (Ki values) for this compound and PSB 603 is primarily achieved through radioligand displacement binding assays and functional assays that measure the downstream signaling of the receptor, such as cAMP accumulation.
Radioligand Displacement Binding Assay
This technique is a cornerstone in receptor pharmacology for determining the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of this compound and PSB 603 for the human A₁, A₂A, A₂B, and A₃ adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human adenosine receptor subtypes (e.g., HEK-293 or CHO cells).
-
Radioligands specific for each receptor subtype:
-
A₁ Receptor: [³H]DPCPX (a selective antagonist).
-
A₂A Receptor: [³H]ZM241385 (a selective antagonist).
-
A₂B Receptor: [³H]PSB-603 (a selective antagonist).
-
A₃ Receptor: [¹²⁵I]AB-MECA (a selective agonist).
-
-
Test compounds: this compound and PSB 603.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., Theophylline or a specific unlabeled antagonist for each receptor).
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Vacuum manifold for filtration.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound and PSB 603 in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor activation or inhibition. Since the A₂B receptor is primarily coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production.
Objective: To determine the functional potency of this compound and PSB 603 in inhibiting agonist-induced cAMP accumulation.
Materials:
-
HEK-293 or CHO cells stably expressing the human A₂B adenosine receptor.
-
A non-selective adenosine receptor agonist (e.g., NECA) to stimulate the receptor.
-
Test compounds: this compound and PSB 603.
-
A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the A₂B receptor-expressing cells into a 96-well plate and culture overnight.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound or PSB 603, along with a phosphodiesterase inhibitor, for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist (e.g., NECA) to the wells to stimulate cAMP production and incubate for another defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific assay kit being used.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to generate a dose-response curve. The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response, is determined by fitting the data to a sigmoidal dose-response model.
Signaling Pathways
Both this compound and PSB 603 exert their effects by blocking the signaling cascade initiated by the activation of the A₂B adenosine receptor. The A₂B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).
Upon agonist binding, the A₂B receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the receptor and the Gβγ dimer and stimulates the activity of adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).
The increased intracellular concentration of cAMP leads to the activation of two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then active and phosphorylate various downstream target proteins, leading to a wide range of cellular responses, including regulation of gene expression through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).
-
Epac Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. Activated Epac can then initiate its own set of signaling cascades, influencing processes such as cell adhesion, proliferation, and differentiation.
Furthermore, under certain cellular contexts, the A₂B receptor has also been shown to couple to Gq alpha subunits (Gαq). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
By acting as antagonists, both this compound and PSB 603 prevent the initiation of these signaling cascades by blocking the initial agonist binding to the A₂B receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel and selective fluorescent ligand for the study of adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A2B Adenosine Receptor Antagonists: Alternatives to MRS-1706
For Researchers, Scientists, and Drug Development Professionals
The A2B adenosine receptor (A2BAR) has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and fibrosis. MRS-1706 has been a widely used tool compound for studying the A2BAR. However, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties has led to the development of several promising alternatives. This guide provides an objective comparison of this compound with other notable A2BAR antagonists, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Quantitative Comparison of A2BAR Antagonists
The following table summarizes the binding affinities (Ki) of this compound and its alternatives for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity. Data has been compiled from various sources and presented to facilitate a direct comparison of potency and selectivity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity for A2B vs A1 | Selectivity for A2B vs A2A | Selectivity for A2B vs A3 |
| This compound | 157[1][2][3][4] | 112[1][2][3][4] | 1.39[1][2][3][4][5] | 230[1][2][3][4] | ~113-fold | ~81-fold | ~165-fold |
| CVT-6883 | 1940[6] | 3280[6] | 22[6] | 1070[6] | ~88-fold | ~149-fold | ~49-fold |
| LAS38096 | >1000[6] | >2500[6] | 17[6][7] | >1000[6] | >59-fold | >147-fold | >59-fold |
| PBF-1129 | >500[8] | >500[8] | 24-35[8] | >500[8] | >14-21-fold | >14-21-fold | >14-21-fold |
| MRE-2029-F20 | - | - | 1.65 (KD)[9] | - | - | - | - |
| ISAM-R56A | - | - | Potent (nM range)[10][11] | - | - | - | - |
Note: Data for MRE-2029-F20 is presented as a dissociation constant (KD) from radioligand binding studies. Data for ISAM-R56A indicates high potency but specific Ki values across all receptor subtypes were not available in the reviewed literature. The selectivity is calculated as a ratio of Ki values (Ki of other receptor / Ki of A2B).
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.
References
- 1. MRS 1706 | CAS 264622-53-9 | MRS1706 | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [3H]-MRE 2029-F20, a selective antagonist radioligand for the human A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MRS-1706: A Comparative Guide to a Selective Adenosine A2B Receptor Inverse Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS-1706, a potent and selective inverse agonist of the adenosine A2B receptor, with other alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
This compound is a valuable pharmacological tool for investigating the role of the adenosine A2B receptor (A2BR) in various physiological and pathological processes. Its high selectivity allows for the specific interrogation of A2BR-mediated signaling pathways, which have been implicated in inflammation, cancer, and other conditions. This guide offers a framework for validating the activity of this compound in new cell lines and compares its performance with other commercially available A2BR antagonists.
Performance Comparison of A2B Receptor Antagonists
The selection of an appropriate A2B receptor antagonist is critical for robust experimental design. The following table summarizes the binding affinities (Ki values) of this compound and two common alternatives, PSB-603 and GS-6201, for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A2B Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity for A2B vs A1 | Selectivity for A2B vs A2A | Selectivity for A2B vs A3 |
| This compound | 1.39[1] | 157[1] | 112[1] | 230[1] | ~113-fold | ~81-fold | ~165-fold |
| PSB-603 | 0.553[1][2][3][4] | >10,000[3][4] | >10,000[3][4] | >10,000[3][4] | >18,000-fold | >18,000-fold | >18,000-fold |
| GS-6201 | 22[5] | 1940[5] | 3280[5] | 1070[5] | ~88-fold | ~149-fold | ~49-fold |
Validation of this compound in a New Cell Line: A Case Study in Oral Squamous Cell Carcinoma
Recent studies have demonstrated the utility of this compound in elucidating the role of A2BR in cancer biology. One such study investigated its effects on the CAL-27 human oral squamous cell carcinoma cell line. The key findings are summarized below, providing a template for validation in other novel cell lines.
| Cell Line | Experiment | Key Finding |
| CAL-27 | NK Cell Recruitment | Treatment with this compound significantly increased the recruitment of natural killer (NK) cells towards the cancer cells. |
| CAL-27 | NK Cell Cytotoxicity | Co-treatment with this compound and an anti-PD-L1 antibody synergistically promoted the cancer cell-killing activity of NK cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for two key assays used to validate the activity of this compound.
Cyclic AMP (cAMP) Accumulation Assay
This assay is fundamental for confirming the mechanism of action of A2B receptor antagonists, as A2BR activation typically leads to an increase in intracellular cAMP.
Objective: To quantify the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
Cell line of interest expressing the A2B receptor (e.g., HEK293 cells endogenously expressing A2BR, or a transfected cell line).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
A2B receptor agonist (e.g., NECA - 5'-(N-Ethylcarboxamido)adenosine).
-
This compound and other A2B receptor antagonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
-
Multi-well plates (96- or 384-well).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.
-
Pre-treatment with Antagonist: On the day of the assay, remove the culture medium and replace it with a buffer containing a PDE inhibitor. Add varying concentrations of this compound or other antagonists to the appropriate wells. Include a vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration to elicit a robust response) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the concentration of cAMP in each well based on a standard curve. Plot the cAMP concentration against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response).
Interleukin-6 (IL-6) Release Assay
This assay is relevant for investigating the anti-inflammatory potential of this compound, as A2BR activation can induce the release of pro-inflammatory cytokines like IL-6.
Objective: To measure the effect of this compound on the release of IL-6 from immune cells.
Materials:
-
Immune cell line (e.g., macrophage-like cell line like RAW 264.7 or primary macrophages).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., Lipopolysaccharide - LPS, or an A2B agonist like NECA).
-
This compound.
-
ELISA kit for IL-6.
-
Multi-well plates.
-
Plate reader for ELISA.
Procedure:
-
Cell Seeding: Plate the immune cells in multi-well plates and allow them to adhere.
-
Pre-treatment with this compound: Add different concentrations of this compound to the cells and incubate for a specific period (e.g., 1 hour).
-
Stimulation: Add the stimulating agent (e.g., LPS) to the wells to induce IL-6 production and release.
-
Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of IL-6 in each sample from the standard curve. Analyze the data to assess the dose-dependent effect of this compound on IL-6 release.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the A2B receptor signaling pathway and a typical experimental workflow for validating an A2B antagonist.
Caption: A2B receptor signaling pathway.
Caption: Workflow for A2B antagonist validation.
References
- 1. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Adenosine induces cyclic-AMP formation and inhibits endothelin-1 production/secretion in guinea-pig tracheal epithelial cells through A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A 2B receptors modulate cAMP levels and induce CREB but not ERK1/2 and p38 phosphorylation in rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS-1706: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of MRS-1706, a potent and selective A2B adenosine receptor antagonist, with other human adenosine receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Cross-Reactivity Profile of this compound
This compound demonstrates high selectivity for the human A2B adenosine receptor. Its affinity for other adenosine receptor subtypes (A1, A2A, and A3) is significantly lower, indicating minimal cross-reactivity.[1][2][3][4][5] The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Human A1 | Human A2A | Human A2B | Human A3 |
| This compound Ki (nM) | 157 | 112 | 1.39 | 230 |
Data compiled from multiple sources.[1][2][3][4][5]
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.[1][2][6] The primary pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChemiSCREEN™ A3 Adenosine Receptor Membrane Preparation [discoverx.com]
- 4. A2B adenosine receptor signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2b adenosine receptors can change their spots - PMC [pmc.ncbi.nlm.nih.gov]
MRS-1706: A Comparative Guide to a Selective Adenosine A2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS-1706, a potent and selective inverse agonist for the adenosine A2B receptor, with other notable adenosine receptor antagonists.[1][2][3][4][5] The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Adenosine Receptors and Antagonists
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four subtypes: A1, A2A, A2B, and A3. Adenosine receptor antagonists, which block the action of the endogenous ligand adenosine, are valuable tools for studying the physiological roles of these receptors and hold therapeutic potential for a range of conditions.
This compound: A Profile
This compound is distinguished by its high potency and selectivity for the human adenosine A2B receptor, acting as an inverse agonist.[1][2][3][4][5] Its ability to differentiate between A2A and A2B receptor-mediated effects makes it a valuable pharmacological tool.[5]
Comparative Analysis of Adenosine Receptor Antagonists
The following table summarizes the binding affinities (Ki values) of this compound and other well-characterized adenosine receptor antagonists across the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Primary Target(s) | Reference(s) |
| This compound | 157 | 112 | 1.39 | 230 | A2B | [1][2][3][4][5] |
| ZM241385 | 255 | 0.8 - 1.4 | 50 | >10,000 | A2A | [6][7] |
| SCH-58261 | 420 | 1.3 - 2.3 | 69 | 130 | A2A | [8][9][10] |
| DPCPX | 0.46 - 3.9 | 130 - 330 | 50 | 4000 | A1 | [11][12][13][14] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the adenosine receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of adenosine receptor antagonists. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest are prepared. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In assay tubes, the cell membranes are incubated with a specific radioligand (e.g., [³H]ZM241385 for A2A receptors) at a concentration near its Kd and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Non-specific Binding: To determine non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a set of tubes.
-
Equilibrium: The mixture is incubated to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured in appropriate media.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).
-
Stimulation: An adenosine receptor agonist (e.g., NECA) is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specific time (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The data are analyzed to determine the IC50 value of the antagonist, which represents the concentration required to inhibit 50% of the agonist-induced cAMP production.
Conclusion
This compound is a highly potent and selective A2B adenosine receptor inverse agonist, making it a superior tool for investigating A2B receptor pharmacology compared to less selective antagonists. This guide provides the necessary data and experimental context for researchers to effectively utilize and compare this compound with other adenosine receptor antagonists in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tocris.com [tocris.com]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
- 8. SCH 58261 | Adenosine Receptor | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 11. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Adenosine A1 Receptor Antagonist I DPCPX | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of MRS-1706 and DPCPX Efficacy on A2B Adenosine Receptor Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of MRS-1706 and DPCPX on various constitutively active mutants (CAMs) of the human A2B adenosine receptor (A2B-AR). The data presented is crucial for understanding the structure-function relationship of the A2B-AR and for the development of selective therapeutic agents targeting this receptor.
Introduction to this compound and DPCPX
This compound is a potent and selective inverse agonist for the human A2B adenosine receptor.[1][2][3][4][5][6][7] In contrast, DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is a well-established, potent, and highly selective antagonist for the A1 adenosine receptor, exhibiting significantly lower affinity for the A2B receptor.[8][9][10][11][12][13] Both compounds have been instrumental in characterizing the pharmacological properties of adenosine receptor subtypes. A key study by Li et al. (2007) systematically evaluated these compounds on a panel of constitutively active A2B receptor mutants, revealing their distinct profiles as inverse agonists.[14]
Comparative Efficacy on A2B Receptor Mutants
The efficacy of this compound and DPCPX was evaluated on a series of A2B-AR CAMs, which exhibit varying levels of ligand-independent activity. The study by Li et al. (2007) demonstrated that both compounds act as inverse agonists, capable of reducing the basal activity of these mutants.[14]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of this compound and DPCPX for different human adenosine receptor subtypes and the inverse agonist efficacy of these compounds on various A2B-AR mutants.
Table 1: Binding Affinities (Ki, nM) of this compound and DPCPX for Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | 157[1][3][7] | 112[1][3][7] | 1.39[1][3][6][7] | 230[1][3][7] |
| DPCPX | 3.9[8] | 130[8] | 50[8] | 4000[8] |
Table 2: Inverse Agonist Efficacy of this compound and DPCPX on Constitutively Active A2B Receptor Mutants
| A2B-AR Mutant | Level of Constitutive Activity | This compound Effect | DPCPX Effect | Relative Intrinsic Efficacy (Li et al., 2007) |
| F84L | Low | Full Reversal | Full Reversal | This compound: 0.31 ± 0.02[14] |
| F84S | Low | Full Reversal | Full Reversal | DPCPX: 0.35 ± 0.03[14] |
| F84L/S95G | Low | Full Reversal | Full Reversal | ZM241385: 0.14 ± 0.03[14] |
| T42A | Low | Full Reversal | Full Reversal | |
| T42A/V54A | Medium | Partial Reversal | Partial Reversal | |
| N36S/T42A | Medium | Partial Reversal | Partial Reversal | |
| G135A/I197L/Y202N | High | No Reversal | No Reversal | |
| L310P | High | No Reversal | No Reversal |
Note: The relative intrinsic efficacy values from Li et al. (2007) are for the inverse agonists themselves, where a lower value indicates greater inverse agonist efficacy. The study also included ZM241385 for comparison.[14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical A2B adenosine receptor signaling pathway and the experimental workflow used to assess the efficacy of this compound and DPCPX on A2B mutants.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A2B Mutant Analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Construction of A2B Receptor Mutant Library
-
Random Mutagenesis: A library of A2B receptor mutants was generated using error-prone PCR (polymerase chain reaction) of the wild-type human A2B adenosine receptor cDNA. This technique introduces random point mutations throughout the gene.
-
Vector Ligation: The mutated PCR products were subsequently ligated into a yeast expression vector, such as pYES2, which allows for inducible expression in Saccharomyces cerevisiae.
-
Yeast Transformation: The resulting plasmid library was transformed into a suitable strain of S. cerevisiae (e.g., a strain auxotrophic for histidine) using the lithium acetate method.
Screening for Constitutively Active Mutants
-
Yeast Growth Assay: The transformed yeast cells were plated on a selective medium lacking histidine but containing aminotriazole. The A2B receptor couples to the yeast pheromone signaling pathway, which in turn activates a reporter gene (e.g., HIS3) allowing for growth in a histidine-deficient medium. Constitutively active mutants will promote growth in the absence of an agonist.
-
Selection and Sequencing: Colonies that exhibited robust growth in the absence of an A2B agonist were selected. The plasmids from these colonies were isolated, and the A2B receptor gene was sequenced to identify the specific mutations responsible for the constitutive activity.
Pharmacological Characterization of Inverse Agonists
-
Cell Culture and Transfection: HEK-293 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Cells were transiently transfected with plasmids encoding either the wild-type or mutant A2B receptors using a suitable transfection reagent.
-
cAMP Accumulation Assay:
-
Transfected cells were seeded in 24-well plates.
-
The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Varying concentrations of the inverse agonists (this compound or DPCPX) were added to the cells.
-
Following incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive binding assay or a commercially available cAMP assay kit.
-
-
Data Analysis: Dose-response curves were generated by plotting the percentage of inhibition of the basal (constitutive) signaling activity against the logarithm of the inverse agonist concentration. The IC50 values (concentration of the compound that produces 50% of its maximal inhibition) were calculated using non-linear regression analysis. The relative intrinsic efficacy of the inverse agonists was determined by fitting the data to a two-state receptor model.[14]
Conclusion
The available data clearly demonstrates that both this compound and DPCPX function as inverse agonists on constitutively active A2B adenosine receptor mutants. This compound, being a highly selective A2B antagonist, shows potent inverse agonism. DPCPX, while primarily an A1 antagonist, also exhibits inverse agonist properties on A2B CAMs, albeit with a different efficacy profile. The varying degrees of reversal of constitutive activity by these compounds across different mutants provide valuable insights into the molecular switches governing A2B receptor activation and inactivation. These findings are pivotal for the rational design of novel A2B receptor modulators for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. adooq.com [adooq.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|A2B receptor antagonist [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. d-nb.info [d-nb.info]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ZM241385, DPCPX, MRS1706 are inverse agonists with different relative intrinsic efficacies on constitutively active mutants of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A2B Adenosine Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
The A2B adenosine receptor (A2BAR) has emerged as a significant therapeutic target in a range of pathologies, including inflammation, cancer, and fibrosis. A notable characteristic of the A2BAR is its constitutive activity, a phenomenon where the receptor signals intracellularly even in the absence of its endogenous ligand, adenosine.[1][2] This basal signaling can be inhibited by inverse agonists, which stabilize the receptor in an inactive state. This guide provides a head-to-head comparison of key A2B inverse agonists, supported by experimental data to aid researchers in selecting the appropriate pharmacological tools for their studies.
Quantitative Comparison of A2B Inverse Agonists
The following table summarizes the inhibitory potency and selectivity of several well-characterized A2B inverse agonists. The data is primarily derived from radioligand binding assays and functional assays measuring the inhibition of basal cyclic adenosine monophosphate (cAMP) levels.
| Compound | Chemical Class | Human A2B Ki (nM) | Selectivity vs. A1, A2A, A3 | Inverse Agonist Activity (cAMP Inhibition) | Reference |
| PSB-603 | Xanthine derivative | 0.553 | >17,000-fold | Demonstrated concentration-dependent decrease in baseline cAMP levels. | [1] |
| ZM241385 | Triazolo[2,3-a][1][3][4]triazine | ~1-20 | High selectivity for A2A, but also potent at A2B | Demonstrated concentration-dependent decrease in baseline cAMP levels. | [1] |
| MRS1754 | Xanthine derivative | ~5-10 | High | Suggested to be an inverse agonist by decreasing basal receptor activity. | [3] |
| ISAM-140 | Non-xanthine | 3.49 | >1000-fold | Antagonist activity confirmed; inverse agonism suggested by structure-activity relationships. | |
| CVT-6883 | Pyrazolyl-xanthine | 22 | >50-fold | Functional antagonist; inverse agonist properties not fully detailed in readily available literature. | |
| MRE-2029-F20 | Pyrazolyl-acetamide | 5.5 | >180-fold | Characterized as an antagonist with inverse agonist activity. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of A2B inverse agonists, it is crucial to visualize the signaling pathway and the experimental workflows used to characterize these compounds.
The diagram above illustrates the constitutive signaling of the A2B adenosine receptor. In its active state, the receptor couples to Gs proteins, leading to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), resulting in downstream effects such as CREB phosphorylation and enhanced cell proliferation.[1][5] Inverse agonists bind to the constitutively active receptor and stabilize it in an inactive conformation, thereby reducing basal cAMP production and inhibiting downstream signaling.
The workflow diagram outlines the two primary experimental approaches for characterizing A2B inverse agonists. The radioligand binding assay determines the affinity (Ki) of the compound for the receptor, while the cAMP functional assay quantifies its ability to inhibit the receptor's basal signaling activity (IC50).
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled inverse agonist to the A2B receptor.
Materials:
-
Cell membranes prepared from cells expressing the human A2B adenosine receptor.
-
Radiolabeled A2B antagonist (e.g., [3H]PSB-603).
-
Unlabeled inverse agonist test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein per well), a fixed concentration of the radiolabeled antagonist (usually at or near its Kd value), and varying concentrations of the unlabeled inverse agonist.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled inverse agonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Inverse Agonism
This protocol measures the ability of a compound to decrease the basal levels of intracellular cAMP in cells expressing the A2B receptor.
Materials:
-
Cells endogenously or recombinantly expressing the human A2B adenosine receptor (e.g., HEK293-A2B or 22Rv1 cells).[1]
-
Cell culture medium.
-
Inverse agonist test compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
-
Adenosine deaminase (ADA) to remove any endogenous adenosine.[1]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (if required by the kit).
-
96-well or 384-well assay plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Seeding: Seed the cells in the appropriate assay plate and grow to the desired confluency.
-
Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium or buffer containing a PDE inhibitor and adenosine deaminase. Incubate for a short period (e.g., 30 minutes) to allow for equilibration and degradation of endogenous adenosine.[1][6]
-
Inverse Agonist Treatment: Add varying concentrations of the inverse agonist to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Following incubation, lyse the cells (if necessary for the assay format) and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the inverse agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inverse agonist that produces 50% of the maximal inhibition of basal cAMP) and the maximal inhibition (Emax).
Concluding Remarks
The constitutive activity of the A2B adenosine receptor presents a unique therapeutic opportunity for the use of inverse agonists. Compounds like PSB-603 have demonstrated potent and selective inverse agonism, leading to a reduction in basal cAMP levels and subsequent inhibition of cellular processes like proliferation.[1] The selection of an appropriate A2B inverse agonist for research or drug development should be guided by a thorough evaluation of its potency, selectivity, and functional effects in relevant cellular and in vivo models. The experimental protocols provided in this guide offer a framework for the head-to-head comparison of novel and existing A2B inverse agonists.
References
- 1. Ligand-Independent Adenosine A2B Receptor Constitutive Activity as a Promoter of Prostate Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Agonism and Constitutive Activity - Leiden University [universiteitleiden.nl]
- 5. Adenosine A 2B receptors modulate cAMP levels and induce CREB but not ERK1/2 and p38 phosphorylation in rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Adenosine A2B Receptor Antagonists In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of MRS-1706 and other selective adenosine A2B receptor antagonists. The objective is to present supporting experimental data, detailed protocols, and an exploration of the underlying signaling pathways to aid in the evaluation and selection of these compounds for pre-clinical research.
Introduction to A2B Receptor Antagonism in Inflammation
The adenosine A2B receptor, a G-protein coupled receptor, is typically activated under conditions of high extracellular adenosine, such as in inflamed or hypoxic tissues. Its role in inflammation is complex, with evidence suggesting both pro- and anti-inflammatory effects depending on the cell type and context.[1][2] Pharmacological blockade of the A2B receptor has emerged as a promising therapeutic strategy for a variety of inflammatory conditions. This guide focuses on the in vivo validation of this compound, a potent and selective A2B receptor inverse agonist, and compares its profile with that of another well-characterized antagonist, PSB-603.[3]
Comparative In Vivo Efficacy of A2B Antagonists
While in vivo data for this compound in common inflammatory models is limited, studies on other selective A2B antagonists like PSB-603 provide a strong rationale for their anti-inflammatory potential.
Data Summary: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse model of sickle cell disease-related priapism | 1-10 µM (intracavernous injection) | Inhibited A2B receptor signaling and reduced the magnitude and duration of electrical field stimulation-induced contraction of corpus cavernosal strips. | [4] |
| This compound | Mouse model of neuroinflammation | 10⁻⁵ M (local infusion into the striatum) | Significantly counteracted NECA-mediated stimulation of IL-6 release. | [5] |
| PSB-603 | Carrageenan-Induced Paw Edema (Mouse) | 5 mg/kg (intraperitoneal) | - Significantly inhibited the increase in paw edema. - Significantly decreased levels of IL-6 and reactive oxygen species (ROS) in the inflamed paw. | [6] |
| PSB-603 | Zymosan-Induced Peritonitis (Mouse) | 5 mg/kg (intraperitoneal) | - Significantly reduced the infiltration of leukocytes into the peritoneum. - Significantly decreased plasma levels of TNF-α and IL-6. | [6] |
Experimental Protocols
Detailed methodologies for standard in vivo inflammation models are crucial for the reproducibility and interpretation of results.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[7][8]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: Test compounds (e.g., PSB-603 at 5 mg/kg) or vehicle are administered intraperitoneally 30 minutes before carrageenan injection.[6]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be collected for the measurement of inflammatory mediators like TNF-α, IL-6, and ROS.[6]
Zymosan-Induced Peritonitis
This model is used to study leukocyte migration and inflammatory mediator release in response to a sterile inflammatory stimulus.[9][10]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: Test compounds (e.g., PSB-603 at 5 mg/kg) or vehicle are administered intraperitoneally 30 minutes prior to zymosan injection.[6]
-
Induction of Peritonitis: Zymosan A (e.g., 1 mg in sterile saline) is injected intraperitoneally.[9]
-
Peritoneal Lavage: At a specified time point (e.g., 4 hours) after zymosan injection, animals are euthanized, and the peritoneal cavity is washed with sterile saline.
-
Cellular and Biochemical Analysis: The peritoneal lavage fluid is collected to determine the total and differential leukocyte counts. The supernatant can be used to measure the levels of inflammatory cytokines such as TNF-α and IL-6.[6]
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying the anti-inflammatory effects of A2B receptor antagonists is critical for drug development.
Adenosine A2B Receptor Signaling in Inflammation
Activation of the A2B receptor by adenosine can trigger multiple downstream signaling cascades. The receptor couples to both Gs and Gq proteins. Gs activation leads to adenylyl cyclase (AC) activation and increased intracellular cyclic AMP (cAMP), which can have varied effects on inflammation. Gq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These pathways can culminate in the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory genes, including those for cytokines like IL-6 and chemokines.[11]
Caption: Adenosine A2B receptor signaling pathway in inflammation.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram illustrates the key steps in the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The available in vivo data, particularly for the selective adenosine A2B receptor antagonist PSB-603, strongly supports the anti-inflammatory potential of this class of compounds. While direct comparative data for this compound in widely used models of acute inflammation is not yet extensively published, its demonstrated activity in other in vivo models, combined with its high selectivity, underscores its value as a research tool. Further studies are warranted to fully elucidate the in vivo anti-inflammatory profile of this compound in a broader range of models. This guide provides a foundation for researchers to design and interpret experiments aimed at validating the therapeutic potential of A2B receptor antagonists in inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Role of tumor necrosis factor-alpha in lipopolysaccharide-induced pathologic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS-1706 and MRS-1754: Two Selective Ligands for the Adenosine A₂B Receptor
For researchers in pharmacology and drug development, the selective modulation of adenosine receptors is a critical area of investigation. Among the four subtypes, the adenosine A₂B receptor (A₂B R) has emerged as a promising target for various therapeutic indications, including inflammatory diseases and cancer. Two widely used research tools to probe the function of the A₂B R are MRS-1706 and MRS-1754. While both compounds exhibit high selectivity for the A₂B R, they possess distinct pharmacological properties. This guide provides a comparative analysis of this compound and MRS-1754, summarizing their performance based on available experimental data, detailing relevant experimental protocols, and visualizing key concepts.
Pharmacological Profile: Inverse Agonist vs. Antagonist
The fundamental difference between this compound and MRS-1754 lies in their mechanism of action at the A₂B receptor. This compound is classified as an inverse agonist , meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. In contrast, MRS-1754 is a neutral antagonist , which blocks the binding of agonists but has no effect on the receptor's basal activity.
Quantitative Comparison of Binding Affinities
The selectivity of this compound and MRS-1754 for the human adenosine A₂B receptor over other adenosine receptor subtypes is a key attribute. The following table summarizes their reported binding affinities (Kᵢ values), with lower values indicating higher affinity.
| Compound | Human A₂B R Kᵢ (nM) | Human A₁R Kᵢ (nM) | Human A₂A R Kᵢ (nM) | Human A₃R Kᵢ (nM) |
| This compound | 1.39[1] | 157[1] | 112[1] | 230[1] |
| MRS-1754 | 1.97[2][3] | 403[2][3] | 503[2][3] | 570[2][3] |
As the data indicates, both compounds are highly potent at the A₂B receptor with nanomolar affinity and exhibit significant selectivity over other adenosine receptor subtypes.
Experimental Methodologies
To characterize the pharmacological properties of compounds like this compound and MRS-1754, several key in vitro experiments are employed. Below are detailed protocols for two such fundamental assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Kᵢ value of a test compound (e.g., this compound or MRS-1754) for the A₂B receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human A₂B receptor (e.g., HEK-293 cells).
-
A radiolabeled A₂B R antagonist with high affinity, such as [³H]MRS-1754.
-
Test compound (unlabeled this compound or MRS-1754).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, the radioligand ([³H]MRS-1754) at a fixed concentration (typically near its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by filtering the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP, which is a downstream signaling molecule of the Gₛ-coupled A₂B receptor.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the A₂B receptor.
Materials:
-
Whole cells expressing the A₂B receptor (e.g., HEK-293 or CHO cells).
-
A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
An A₂B R agonist (e.g., NECA).
-
Test compound (this compound or MRS-1754).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-treat the cells with the phosphodiesterase inhibitor.
-
Compound Addition:
-
To test for antagonist activity (MRS-1754): Add varying concentrations of MRS-1754 to the cells, followed by a fixed concentration of the agonist NECA.
-
To test for inverse agonist activity (this compound): Add varying concentrations of this compound to the cells in the absence of an agonist.
-
-
Incubation: Incubate the cells for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For MRS-1754, a dose-dependent inhibition of NECA-stimulated cAMP production indicates antagonist activity.
-
For this compound, a dose-dependent decrease in basal cAMP levels (in the absence of an agonist) confirms inverse agonist activity.
-
Visualizing the A₂B Receptor Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the A₂B receptor signaling pathway and a typical experimental workflow for compound characterization.
Caption: A₂B Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Characterization.
Conclusion
References
Safety Operating Guide
Proper Disposal of MRS-1706: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a detailed, step-by-step guide for the safe disposal of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The information provided herein is a synthesis of general laboratory safety protocols and specific information from available SDS documentation.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene)[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[3] |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating dust or aerosols, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste, in accordance with local, state, and federal regulations.[1][6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [7]
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or expired solid this compound, as well as any materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves), in a designated solid chemical waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[9][10]
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers made of materials compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable for solid and liquid waste.[11][12] Ensure the container has a secure, screw-top lid.[9]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:[6][7][13][14][15]
-
The full chemical name: "this compound" and any other chemical constituents
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)[13][15]
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The name and contact information of the generating laboratory or researcher
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.[16]
-
Keep waste containers closed at all times, except when adding waste.[9]
-
Ensure secondary containment is in place to prevent the spread of material in case of a spill.[9]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup, including any required documentation.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table provides general guidelines for handling solid chemical waste in a laboratory setting.
| Parameter | Guideline |
| Container Fill Level (Solid Waste) | Do not overfill; leave adequate headspace to prevent spillage. |
| Container Fill Level (Liquid Waste) | Do not exceed 90% of the container's capacity.[9] |
| Satellite Accumulation Time Limit | Varies by jurisdiction; consult your institution's EHS guidelines. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. epa.gov [epa.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. sweet.ua.pt [sweet.ua.pt]
- 9. uah.edu [uah.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 12. bsu.edu [bsu.edu]
- 13. hwhenvironmental.com [hwhenvironmental.com]
- 14. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 15. actenviro.com [actenviro.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling MRS-1706
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of MRS-1706, a potent and selective adenosine A2B receptor inverse agonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this document synthesizes general safety protocols for similar research compounds to ensure user safety and proper laboratory conduct. It is critical to supplement these guidelines with your institution's specific safety procedures and to consult with your Environmental Health and Safety (EHS) department.
I. Immediate Safety and Handling Precautions
As a novel chemical intended for research use only, the full toxicological properties of this compound may not be fully characterized. Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE):
Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization. Work in a well-ventilated area, preferably a chemical fume hood. |
General Handling Procedures:
-
Avoid Inhalation: Handle this compound powder in a chemical fume hood to minimize the risk of inhaling dust particles.
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If ingested, seek immediate medical attention.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully clean the area using a wet-wipe or HEPA-filtered vacuum. The contaminated cleaning materials should be disposed of as hazardous waste.
II. Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for the safe management of this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at +4°C.[1]
2. Preparation of Solutions:
-
All solution preparations should be conducted in a chemical fume hood.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing and aerosol formation.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and responsible personnel.
-
Minimize the quantities of this compound used in experiments to what is strictly necessary.
III. Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if applicable), and the date of accumulation.
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic, pending collection.
-
Collection: Arrange for the collection of hazardous waste through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.
IV. Quantitative Data
The following table summarizes the reported binding affinity (Ki) values of this compound for various human adenosine receptors.
| Receptor | Ki (nM) |
| Human A2B | 1.39[1] |
| Human A1 | 157[1] |
| Human A2A | 112[1] |
| Human A3 | 230[1] |
V. Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
